2,3,5-Trichloropyridin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,5-trichloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJDUYUWQJWYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352530 | |
| Record name | 2,3,5-trichloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28443-69-8 | |
| Record name | 2,3,5-trichloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,3,5-trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3,5-Trichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for 2,3,5-trichloropyridin-4-amine, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the chlorination of pyridine to yield the key intermediate, 2,3,5,6-tetrachloropyridine, followed by a selective amination at the 4-position. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to support research and development activities.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the exhaustive chlorination of pyridine to produce 2,3,5,6-tetrachloropyridine. Subsequently, a selective nucleophilic aromatic substitution (SNAr) is performed, where an amino group displaces the chlorine atom at the 4-position of the tetrachloropyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the three other chlorine atoms activates the 4-position for nucleophilic attack, facilitating a regioselective amination.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,5,6-Tetrachloropyridine from Pyridine
This procedure outlines the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine.
Experimental Workflow:
Caption: Workflow for the synthesis of 2,3,5,6-Tetrachloropyridine.
Methodology:
A solution of pyridine in a suitable solvent such as carbon tetrachloride is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser. The solution is cooled to 0°C using an ice bath. A chlorinating agent, for instance, sulfur dichloride, is then added dropwise while maintaining the temperature below 20°C. Following the addition, the reaction mixture is heated to reflux and maintained at this temperature for 6 to 8 hours.
Upon completion, the mixture is cooled to room temperature and filtered. The filtrate is then neutralized by the dropwise addition of a sodium hydroxide solution. The organic phase is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 2,3,5,6-tetrachloropyridine.
| Parameter | Value | Reference |
| Starting Material | Pyridine | [1] |
| Chlorinating Agent | Sulfur Dichloride | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Reaction Temperature | Reflux (approx. 71-80°C) | [1] |
| Reaction Time | 6-8 hours | [1] |
| Typical Yield | Up to 97% (GC Yield) | [1] |
Step 2: Synthesis of this compound
This protocol details the selective amination of 2,3,5,6-tetrachloropyridine at the 4-position. This reaction is a nucleophilic aromatic substitution.[2][3]
Experimental Workflow:
Caption: Workflow for the amination of 2,3,5,6-Tetrachloropyridine.
Methodology:
The synthesis is adapted from a procedure for a structurally related compound.[4] 3,4,5,6-tetrachloropyridine-2-carboxylic acid or its ester is used as the starting material. The starting material is dissolved in a suitable solvent, and a catalyst may be employed. An aminating agent, such as ammonia gas or liquid ammonia, is introduced into the reaction vessel. The reaction is carried out under pressure in a sealed reactor at an elevated temperature.
After the reaction is complete, the vessel is cooled, and any excess ammonia is vented. The reaction mixture is then acidified, causing the product to precipitate. The solid product is collected by filtration, washed, and dried to yield 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. By analogy, starting with 2,3,5,6-tetrachloropyridine and an aminating agent under similar conditions is expected to yield this compound. The electron-withdrawing groups on the pyridine ring activate it for nucleophilic aromatic substitution.[3]
| Parameter | Value (Analogous Reaction) | Reference |
| Starting Material | 3,4,5,6-Tetrachloropyridine derivative | [4] |
| Aminating Agent | Ammonia gas or liquid ammonia | [4] |
| Reaction Type | Ammonolysis | [4] |
| Total Yield | 75-91% | [4] |
Data Summary
The following table summarizes the key quantitative data for the synthesis pathway.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | Pyridine | Sulfur Dichloride, NaOH | Carbon Tetrachloride | Reflux (71-80) | 6-8 | up to 97 |
| 2 | Amination | 2,3,5,6-Tetrachloropyridine | Ammonia | - | Elevated | - | 75-91 (analogous) |
Concluding Remarks
The described two-step synthesis pathway provides a viable and efficient route to this compound. The initial chlorination of pyridine is a high-yielding reaction that furnishes the necessary precursor, 2,3,5,6-tetrachloropyridine. The subsequent selective amination at the 4-position, a nucleophilic aromatic substitution, is anticipated to proceed with good efficiency based on analogous transformations of similar polychlorinated pyridines. The provided experimental workflows and data serve as a foundational guide for researchers and professionals in the fields of chemical synthesis and drug development. Further optimization of the amination step for the specific substrate is recommended to maximize yield and purity.
References
Physicochemical Properties of 2,3,5-Trichloropyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,5-Trichloropyridin-4-amine, a compound of interest in various research and development domains. This document collates available data, presents it in a structured format, and outlines detailed experimental protocols for the determination of key parameters.
Core Physicochemical Data
A summary of the known quantitative physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 28443-69-8 | PubChem[1] |
| Molecular Formula | C₅H₃Cl₃N₂ | PubChem[1] |
| Molecular Weight | 197.45 g/mol | PubChem[1] |
| Melting Point | 153-155 °C | ChemicalBook[2] |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | ChemicalBook[3] |
| logP (XLogP3) | 2.4 | PubChem[1], ECHEMI[4] |
| pKa | Data not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[5] The capillary method using a melting point apparatus is a standard technique.[6][7][8]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6][7]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Initial Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[8]
-
Accurate Determination: A fresh sample is heated to a temperature about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[6]
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range.[6]
Caption: Workflow for Melting Point Determination.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.[9] The shake-flask method followed by quantification is a common approach.[9][10]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other.[10][11]
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are combined in a separation funnel and shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]
Caption: Workflow for LogP Determination.
pKa (Acid Dissociation Constant) Determination
The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values. For an amine, the pKa refers to the acidity of its conjugate acid. Potentiometric titration is a highly accurate method for pKa determination.[12]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.[12]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[12]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[12]
Caption: Workflow for pKa Determination.
References
- 1. 4-Amino-2,3,5-trichloropyridine | C5H3Cl3N2 | CID 728676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-AMINO-2,3,5-TRICHLOROPYRIDINE, 98 | 28443-69-8 [chemicalbook.com]
- 3. 4-AMINO-2,3,5-TRICHLOROPYRIDINE, 98 CAS#: 28443-69-8 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. chm.uri.edu [chm.uri.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. enamine.net [enamine.net]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,3,5-Trichloropyridin-4-amine (CAS: 2693-59-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trichloropyridin-4-amine is a chlorinated pyridine derivative of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile chemical intermediate for the preparation of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of chlorine atoms and an amino group on the pyridine ring provides multiple reactive sites for further functionalization, making it a valuable building block in the design and synthesis of novel compounds with potential biological activities. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthetic methodologies, spectral characteristics, and safety information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 2693-59-6 | N/A |
| Molecular Formula | C₅H₃Cl₃N₂ | [1] |
| Molecular Weight | 197.45 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 153-155 °C | [3] |
| Boiling Point (Predicted) | 294.4 ± 35.0 °C | [4] |
| Density (Predicted) | 1.634 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | -0.83 ± 0.10 | [4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [4] |
Synthesis and Reactivity
The synthesis of this compound typically involves the introduction of the amino group onto a pre-existing polychlorinated pyridine ring. While detailed, peer-reviewed experimental protocols are scarce, patent literature suggests several synthetic strategies.
A plausible synthetic workflow, based on the amination of a tetrachloropyridine precursor, is outlined below.
Caption: Plausible synthesis of this compound.
Experimental Protocols (General Procedures from Patent Literature)
The following are generalized experimental procedures derived from patent literature for the synthesis of aminopyridines from polychlorinated precursors. These are intended to be illustrative and would require optimization for specific laboratory conditions.
General Procedure for Amination of Polychloropyridines:
-
Reaction Setup: A high-pressure reaction vessel is charged with the polychlorinated pyridine starting material and a suitable solvent (e.g., water, ethanol, or an inert organic solvent).
-
Addition of Aminating Agent: An excess of the aminating agent, such as aqueous ammonia or liquefied ammonia, is introduced into the reactor. A catalyst, such as a copper salt (e.g., cuprous chloride), may also be added to facilitate the reaction.
-
Reaction Conditions: The sealed reactor is heated to a temperature typically ranging from 100 to 150°C. The reaction is maintained under pressure and stirred for a period of several hours until completion, which is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Workup and Purification: After cooling, the excess ammonia and solvent are carefully removed. The reaction mixture is then neutralized or acidified, leading to the precipitation of the product. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Reactivity
The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the three chlorine atoms makes the ring susceptible to nucleophilic attack, although the amino group is an activating group. The amino group itself can undergo various reactions, such as diazotization, to be replaced by other functional groups. The chlorine atoms can also be substituted under specific conditions, providing further avenues for derivatization.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a singlet for the proton at the C6 position of the pyridine ring. The chemical shift of this proton would be influenced by the adjacent chlorine and nitrogen atoms. The protons of the amino group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached chlorine and amino groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. N-H bending vibrations may be observed around 1600 cm⁻¹. The C-N stretching and C-Cl stretching vibrations will also be present in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (197.45 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the pyridine ring.
Biological Activity and Signaling Pathways
There is currently a lack of publicly available information on the specific biological activity or mechanism of action of this compound itself. Its primary role described in the literature is that of a chemical intermediate used in the synthesis of other biologically active compounds, such as pesticides and pharmaceuticals[5][6].
Due to the absence of data on its direct biological targets or effects on cellular processes, it is not possible to construct a signaling pathway diagram for this compound at this time. Further research, including in vitro and in vivo studies, would be necessary to elucidate any potential pharmacological or toxicological effects and the pathways through which they might be mediated.
Safety and Handling
This compound is classified as a hazardous substance. The following table summarizes its hazard information.
| Hazard Information | Details | Source |
| Hazard Codes | Xn (Harmful) | [4] |
| Risk Statements | R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [4] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [4] |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Applications
The primary application of this compound is as a key building block in organic synthesis. Its trifunctionalized pyridine core allows for the construction of a variety of more complex molecules. It has been cited as an intermediate in the synthesis of:
-
Agrochemicals: As a precursor to herbicides and pesticides. The specific substitution pattern is crucial for the biological activity of the final products.
-
Pharmaceuticals: In the development of new drug candidates. The pyridine scaffold is a common feature in many biologically active compounds.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties and synthetic routes. While detailed experimental protocols and comprehensive spectral data are not widely published, the available information provides a solid foundation for its use in research and development. The most significant knowledge gap lies in its own biological activity and mechanism of action. Future studies in this area could reveal novel applications for this compound beyond its current role as a synthetic building block. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. toxicology.org [toxicology.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 4-AMINO-2,3,5-TRICHLOROPYRIDINE, 98 CAS#: 28443-69-8 [m.chemicalbook.com]
- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Spectroscopic Profile of 2,3,5-Trichloropyridin-4-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-trichloropyridin-4-amine (CAS No. 28443-69-8). The information herein is targeted toward researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₅H₃Cl₃N₂ Molecular Weight: 197.45 g/mol
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, the following data are predicted based on the chemical structure and established spectroscopic principles. These predictions are intended to serve as a reference for spectral interpretation and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | Singlet | 1H | H-6 (aromatic) |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-4 |
| ~ 145 - 150 | C-2 |
| ~ 140 - 145 | C-6 |
| ~ 120 - 125 | C-3 |
| ~ 110 - 115 | C-5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) |
| 1650 - 1600 | Medium | N-H bending (scissoring) |
| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1350 - 1250 | Medium | C-N stretching |
| 850 - 750 | Strong | C-Cl stretching |
| 900 - 650 | Medium-Broad | N-H wagging |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 196 | High | [M]⁺ (with ³⁵Cl₃) |
| 198 | High | [M+2]⁺ (with ³⁵Cl₂³⁷Cl) |
| 200 | Medium | [M+4]⁺ (with ³⁵Cl³⁷Cl₂) |
| 202 | Low | [M+6]⁺ (with ³⁷Cl₃) |
| 161 | Medium | [M-Cl]⁺ |
| 126 | Medium | [M-2Cl]⁺ |
| 91 | Medium | [M-3Cl]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, the sample is dissolved in a volatile organic solvent and injected into the GC. The mass spectrometer is operated in electron ionization (EI) mode, and the mass-to-charge ratio (m/z) of the resulting fragments is recorded.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
Technical Guidance: Solubility Profile of 2,3,5-Trichloropyridin-4-amine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2,3,5-Trichloropyridin-4-amine in organic solvents. Despite a comprehensive search of scientific literature, patents, and technical datasheets, specific quantitative solubility data for this compound in a range of organic solvents remains largely unavailable in the public domain. This document summarizes the available qualitative information and provides a detailed experimental protocol for researchers to determine the precise solubility in solvents pertinent to their work.
Introduction and Physicochemical Properties
This compound is a chlorinated aminopyridine derivative. Understanding its solubility is crucial for various applications in research and development, including reaction chemistry, purification, formulation, and analytical method development. The presence of both a basic amino group and a pyridine ring, along with the lipophilic chlorine atoms, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₃N₂ | --INVALID-LINK-- |
| Molecular Weight | 197.45 g/mol | --INVALID-LINK-- |
| Melting Point | 153-155 °C | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents at various temperatures has not been found in readily accessible scientific literature.
Qualitative Solubility Information
Limited qualitative solubility information has been reported:
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |
| Methanol | Slightly Soluble |
This information, while not quantitative, suggests that polar aprotic solvents like DMSO are more effective at dissolving this compound than polar protic solvents like methanol. Further experimental investigation is required to establish a comprehensive solubility profile.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.
-
-
Quantification of the Solute:
-
Chromatographic Method (e.g., HPLC-UV): This is the recommended method for accurate quantification.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
Gravimetric Method:
-
Accurately weigh a clean, dry vial.
-
Transfer a known volume of the filtered saturated solution into the pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
-
Calculation of Solubility:
-
From the concentration determined by the analytical method or the mass obtained from the gravimetric method, calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,3,5-Trichloropyridine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Note: As of the latest literature search, the specific crystal structure of 2,3,5-Trichloropyridin-4-amine has not been reported. This guide will focus on the crystallographic analysis of the closely related and structurally significant parent compound, 2,3,5-Trichloropyridine . The methodologies and data presented herein provide a foundational understanding that can inform future studies on its derivatives.
Introduction
2,3,5-Trichloropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structural properties, particularly in the solid state, are of fundamental importance for understanding its reactivity, stability, and potential intermolecular interactions. This technical guide provides a comprehensive overview of the crystal structure of 2,3,5-Trichloropyridine, detailing the experimental protocols for its synthesis and crystallization, and presenting the crystallographic data in a clear, structured format.
Experimental Protocols
Synthesis of 2,3,5-Trichloropyridine
Several synthetic routes for 2,3,5-Trichloropyridine have been reported. A common method involves the reduction of a more chlorinated pyridine precursor.
Method 1: Reductive Dechlorination of Pentachloropyridine [3]
-
Reaction Setup: A 500 mL three-neck flask is equipped with a reflux condenser, heater, thermometer, and stirrer.
-
Reagents:
-
Pentachloropyridine: 25.1 g (0.1 mole)
-
6N Ammonium Hydroxide: 200 mL (1.2 moles)
-
Zinc dust: 39.0 g (0.60 gram atom)
-
Toluene: 100 mL
-
-
Procedure:
-
The reagents are added to the flask. The initial pH of the mixture is 12.6.
-
The mixture is heated to 70°C with continuous stirring and maintained at this temperature for 35 hours.
-
After the reaction period, the mixture is cooled to 20°C.
-
The insoluble materials are removed by filtration.
-
The filter cake is washed with toluene.
-
The toluene wash is combined with the filtrate and concentrated by distillation.
-
-
Yield: This process yields 9.39 grams of 2,3,5-Trichloropyridine (52% of theoretical).[3]
Single Crystal Growth
Single crystals of 2,3,5-Trichloropyridine suitable for X-ray diffraction analysis were obtained through slow evaporation.[4]
-
Dissolution: 0.2 g of synthesized 2,3,5-Trichloropyridine is dissolved in 30 mL of methanol.
-
Evaporation: The solvent is allowed to evaporate slowly at room temperature over approximately 7 days.
-
Crystal Formation: Colorless block-like single crystals are formed.[4]
X-ray Diffraction Data Collection
Crystallographic data was collected using an Enraf–Nonius CAD-4 diffractometer.[4]
-
Radiation Source: Mo Kα radiation (λ = 0.71073 Å) from a fine-focus sealed tube was used.
-
Temperature: The data was collected at 298(2) K.
-
Scan Mode: ω/2θ scans were employed.
-
Data Collection Range: 2.3° ≤ θ ≤ 25.9°.
-
Standard Reflections: Three standard reflections were monitored every 200 reflections to check for crystal decay.
Crystallographic Data
The crystal structure of 2,3,5-Trichloropyridine was solved by direct methods and refined by full-matrix least-squares on F².[4] The molecule is essentially planar. In the crystal structure, the molecules are stacked along the short a-axis, forming layers parallel to the (102) plane. No significant π–π stacking interactions or hydrogen bonds were observed.[4]
Table 1: Crystal Data and Structure Refinement Details for 2,3,5-Trichloropyridine
| Parameter | Value[4] |
| Empirical Formula | C₅H₂Cl₃N |
| Formula Weight | 182.43 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 3.8860 (8) Å |
| b | 16.144 (3) Å |
| c | 10.959 (2) Å |
| β | 97.61 (3) ° |
| Volume | 681.5 (2) ų |
| Z | 4 |
| Calculated Density | 1.788 Mg/m³ |
| Absorption Coefficient | 1.24 mm⁻¹ |
| F(000) | 360 |
| Crystal Size | 0.40 x 0.20 x 0.20 mm |
| Reflections Collected | 1525 |
| Independent Reflections | 1328 [R(int) = 0.043] |
| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.131 |
| R indices (all data) | R1 = 0.076, wR2 = 0.149 |
Table 2: Selected Bond Lengths and Angles for 2,3,5-Trichloropyridine
| Bond | Length (Å)[4] | Angle | Angle (°)[4] |
| Cl(1)-C(4) | 1.725 (3) | C(5)-N(1)-C(1) | 117.7 (3) |
| Cl(2)-C(2) | 1.723 (3) | N(1)-C(1)-C(2) | 123.4 (3) |
| Cl(3)-C(3) | 1.726 (3) | C(1)-C(2)-C(3) | 118.8 (3) |
| N(1)-C(5) | 1.312 (4) | C(2)-C(3)-C(4) | 119.5 (3) |
| N(1)-C(1) | 1.334 (4) | C(3)-C(4)-C(5) | 120.9 (3) |
| C(1)-C(2) | 1.370 (5) | N(1)-C(5)-C(4) | 119.6 (3) |
| C(2)-C(3) | 1.385 (4) | ||
| C(3)-C(4) | 1.379 (4) | ||
| C(4)-C(5) | 1.378 (4) |
Visualizations
Experimental Workflow for Single Crystal Growth
Caption: Workflow for the synthesis and single-crystal X-ray diffraction analysis of 2,3,5-Trichloropyridine.
References
An In-depth Technical Guide on 2,3,5-Trichloropyridin-4-amine: Synthesis, Properties, and Potential as a Phosphodiesterase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of 2,3,5-trichloropyridin-4-amine, a halogenated pyridine derivative of interest in medicinal chemistry. While specific historical records of its initial discovery are not prominently documented, its structural class suggests origins within the broader exploration of chlorinated pyridines for bioactive applications. This document outlines the physicochemical properties of the compound and proposes a detailed synthetic protocol based on established methodologies for the amination of polychlorinated aromatic systems. A significant focus is placed on its potential, though currently unsubstantiated in publicly accessible quantitative studies, as a phosphodiesterase 4 (PDE4) inhibitor. The guide elucidates the mechanism of PDE4 inhibition and its role in relevant signaling pathways. The information is presented to be a valuable resource for researchers in drug discovery and development, providing a foundational understanding of this compound's chemistry and potential therapeutic relevance.
Introduction and Historical Context
The history of this compound is not well-documented in seminal publications. Its emergence is likely intertwined with the broader investigation of polychlorinated pyridine scaffolds in the mid to late 20th century. These scaffolds have been fundamental in the development of a wide range of agrochemicals and pharmaceuticals. The introduction of chlorine atoms to the pyridine ring significantly alters its electronic properties, often enhancing biological activity and metabolic stability. The subsequent addition of an amine group, a common pharmacophore, suggests its synthesis was likely driven by the search for novel bioactive molecules. While a definitive "discovery" paper is elusive, its existence in chemical supplier catalogs and chemical databases like PubChem indicates its synthesis and characterization have been performed. The unconfirmed reports of its activity as a phosphodiesterase 4 (PDE4) inhibitor suggest it may have been synthesized as part of a screening library targeting this enzyme class.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in Table 1. This data is compiled from publicly available databases and supplier specifications.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 4-Amino-2,3,5-trichloropyridine | PubChem |
| CAS Number | 28443-69-8 | PubChem |
| Molecular Formula | C₅H₃Cl₃N₂ | PubChem |
| Molecular Weight | 197.45 g/mol | PubChem |
| Melting Point | 153-155 °C | ChemicalBook |
| Appearance | Solid | CymitQuimica |
| Purity | Typically ≥95% | CymitQuimica |
| InChI | InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | PubChem |
| InChIKey | YYJDUYUWQJWYNA-UHFFFAOYSA-N | PubChem |
| SMILES | C1=C(C(=C(C(=N1)Cl)Cl)N)Cl | PubChem |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves the amination of 2,3,4,5-tetrachloropyridine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
2,3,4,5-Tetrachloropyridine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a high-pressure reaction vessel, combine 2,3,4,5-tetrachloropyridine (1 equivalent) and ethanol to form a solution or suspension.
-
Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
-
Seal the vessel and heat the reaction mixture to 120-150 °C with stirring for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
This compound has been anecdotally cited as a phosphodiesterase 4 (PDE4) inhibitor. However, to date, no publicly accessible, peer-reviewed studies have been found that provide quantitative data (e.g., IC₅₀ or Kᵢ values) to substantiate this claim. The following section describes the general mechanism of PDE4 inhibition and its downstream effects.
The Role of Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP) to the inactive 5'-AMP. PDE4 is predominantly expressed in inflammatory and immune cells, making it a key regulator of inflammatory processes.
Mechanism of Action of PDE4 Inhibitors
Inhibition of PDE4 prevents the degradation of cAMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the suppression of pro-inflammatory mediators (e.g., TNF-α, interleukins) and an increase in anti-inflammatory cytokines.
Caption: Generalized PDE4 signaling pathway.
Conclusion
This compound is a halogenated aminopyridine with potential, yet unconfirmed, utility as a phosphodiesterase 4 inhibitor. While its specific discovery and development history are not well-defined, its synthesis is achievable through standard organic chemistry methodologies, such as the nucleophilic aromatic substitution of a polychlorinated pyridine. The lack of quantitative biological data for this compound represents a significant knowledge gap and an opportunity for future research. Further investigation is required to confirm its purported PDE4 inhibitory activity and to explore its broader pharmacological profile. This guide provides a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this and related chlorinated pyridine compounds.
An In-depth Technical Guide to 2,3,5-Trichloropyridin-4-amine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2,3,5-trichloropyridin-4-amine and its derivatives represent a class of compounds with significant potential for drug discovery and development. The strategic placement of chlorine atoms and the amine group on the pyridine ring creates a unique electronic and steric profile, offering a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and, where available, the biological activities of this compound class, with a focus on providing actionable data and methodologies for researchers in the field.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its analogues primarily relies on the nucleophilic aromatic substitution (SNAr) of polychlorinated pyridine precursors. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen activates the ring towards attack by nucleophiles, particularly at the 4-position.
A key precursor for the synthesis of this compound is 2,3,5,6-tetrachloropyridine. The amination of this starting material at the 4-position is a critical step. While specific protocols for the direct synthesis of this compound are not abundantly available in the public domain, analogous reactions with other polychlorinated pyridines and amines provide a strong basis for a viable synthetic route.
For instance, the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid has been reported via the ammonolysis of 3,4,5,6-tetrachloropyridine-2-carboxylic acid or its formate salt. This demonstrates the feasibility of selective amination at the 4-position of a tetrachlorinated pyridine ring.[1]
Furthermore, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 4-amino-3,5-dihalopyridines from 3,4,5-trihalopyridines. This methodology offers a promising approach for the synthesis of this compound and its derivatives.
General Experimental Protocol: Microwave-Assisted Amination of Polychlorinated Pyridines
The following protocol is adapted from the synthesis of 4-amino-3,5-dihalopyridines and can be considered a starting point for the synthesis of this compound from 2,3,5,6-tetrachloropyridine.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or an amine)
-
Triethylamine (or another suitable base)
-
N-methylpyrrolidone (NMP) or another high-boiling polar aprotic solvent
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a microwave-safe reaction vessel, combine 2,3,5,6-tetrachloropyridine (1.0 eq), the amine (1.1-2.0 eq), and triethylamine (2.0 eq) in NMP.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 150-250 °C for a duration of 30-60 minutes. Reaction conditions should be optimized for the specific substrate and amine.
-
After cooling to room temperature, pour the reaction mixture into a saturated solution of sodium bicarbonate and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Workflow for Microwave-Assisted Amination:
Derivatives and Analogues
The this compound scaffold can be further functionalized to generate a diverse library of compounds for biological screening.
N-Substituted Analogues
The primary amine at the 4-position can serve as a handle for further derivatization. Reactions such as acylation, sulfonylation, and reductive amination can be employed to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Analogues with Modified Pyridine Cores
Analogues with different halogenation patterns on the pyridine ring (e.g., 3,5-dichloro- or other combinations) can be synthesized using appropriately substituted starting materials. These analogues are crucial for understanding the role of the chlorine atoms in biological activity.
Biological Activities and Potential Applications
While specific quantitative data for this compound and its direct derivatives are limited in publicly accessible literature, the broader class of aminopyridines and their halogenated derivatives have shown a wide range of biological activities.
Derivatives of aminopyridines are known to possess anticancer properties.[2][3] For example, certain cyanopyridine and aminocyanopyridine compounds have demonstrated significant anticancer effects. Some newly synthesized pyridine, pyran, and pyrimidine derivatives have exhibited in vitro antitumor activities against a panel of human tumor cell lines.[2]
Furthermore, the related compound 3,5,6-trichloropyridin-2-ol, a metabolite of the insecticide chlorpyrifos, has been shown to exhibit cytotoxicity and endocrine-disrupting effects.[4] This highlights the potential for biological activity within this class of chlorinated pyridine derivatives.
The PI3K/Akt/mTOR signaling pathway is a frequently dysregulated pathway in cancer, and various small molecules are being investigated as inhibitors.[5][6] It is plausible that derivatives of this compound could interact with components of this or other critical signaling pathways in cancer cells.
Potential Signaling Pathway Involvement:
Quantitative Data
At present, there is a lack of publicly available, structured quantitative data (e.g., IC50 or Ki values) specifically for this compound and its direct analogues against various biological targets. The data available is for structurally related but distinct classes of compounds. Researchers are encouraged to perform their own biological evaluations to determine the specific activities of their synthesized derivatives.
Table 1: Representative Biological Activity of Related Aminopyridine Derivatives
| Compound Class | Target/Assay | Activity Range | Reference |
| Pyrido[2,3-d]pyrimidines | MCF-7 Cytotoxicity | IC50: 0.57–3.15 µM | [7] |
| Pyrido[2,3-d]pyrimidines | HepG2 Cytotoxicity | IC50: 0.99–4.16 µM | [7] |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase Inhibition | IC50: 11.4–34.6 nM | [7] |
| Monoterpene-aminopyrimidine hybrids | A2780 Ovary Cancer Cells | IC50: 0.76–2.82 μM | [3] |
| Amide derivatives of thiadiazol-amine | HeLa and PANC-1 Cytotoxicity | IC50: 1.8-2.8 µM | [8] |
Disclaimer: The data presented in this table is for structurally related compounds and should be used for contextual purposes only. The biological activity of this compound derivatives may differ significantly.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the use of microwave-assisted organic synthesis, provide a clear path for the generation of diverse compound libraries. While there is a current gap in the literature regarding the specific quantitative biological data and mechanisms of action for this compound class, the known activities of related aminopyridine derivatives suggest that these compounds are worthy of further investigation, particularly in the area of oncology.
Future research should focus on:
-
The systematic synthesis and characterization of a library of this compound derivatives with diverse substitutions at the 4-amino position.
-
Comprehensive screening of these compounds against a panel of cancer cell lines and relevant biological targets to establish structure-activity relationships.
-
Elucidation of the mechanism of action for any identified hit compounds, including the identification of their primary molecular targets and effects on key signaling pathways.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives and their analogues can be unlocked.
References
- 1. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells [mdpi.com]
- 4. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: Theoretical and Computational Studies of 2,3,5-Trichloropyridin-4-amine
Introduction
2,3,5-Trichloropyridin-4-amine is a halogenated aromatic amine whose derivatives are of interest in medicinal chemistry and materials science.[1] Computational and theoretical studies are essential for understanding its molecular structure, reactivity, and potential applications. This guide provides a comprehensive overview of the computational methodologies employed to characterize this and similar molecules.
Chemical and Physical Properties
Basic properties of this compound have been computed and are available in public databases.[2]
| Property | Value | Source |
| Molecular Formula | C5H3Cl3N2 | PubChem[2] |
| Molecular Weight | 197.45 g/mol | PubChem[2] |
| CAS Number | 28443-69-8 | PubChem[2] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |
| XLogP3-AA | 2.4 | PubChem[2] |
Theoretical and Computational Methodologies
The characterization of molecules like this compound typically involves a suite of computational chemistry techniques. Density Functional Theory (DFT) is a prominent method for these investigations due to its balance of accuracy and computational cost.
Geometry Optimization
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common approach involves using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.
Electronic Properties Analysis
Understanding the electronic structure of a molecule is crucial for predicting its reactivity and spectroscopic behavior. Key electronic properties that are typically calculated include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting sites of intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects within the molecule.
Experimental Protocols
While specific experimental data for this compound is scarce, this section outlines the typical experimental procedures for synthesis and characterization.
Synthesis of this compound
The synthesis of related compounds often involves the amination of a polychlorinated pyridine precursor. For instance, the synthesis of the parent compound, 2,3,5-trichloropyridine, can be achieved by the dechlorination of pentachloropyridine using zinc dust in an alkaline solution.[3] A plausible synthetic route to this compound would involve the reaction of a suitable tetrachloropyridine with an aminating agent.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The synthesized compound would be characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) and Raman Spectroscopy: These techniques would provide information about the vibrational modes of the molecule, which can be compared with the computationally predicted spectra.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would reveal the electronic transitions within the molecule.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
Quantitative Data Summary (Hypothetical)
As no specific computational studies were found, this section presents a template for how the quantitative data would be structured.
Table 1: Calculated Geometric Parameters (Bond Lengths and Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | value | N1-C2-C3 | value |
| C3-C4 | value | C2-C3-C4 | value |
| C4-C5 | value | C3-C4-C5 | value |
| C5-N1 | value | C4-C5-N1 | value |
| C2-N1 | value | C5-N1-C2 | value |
| C4-N2 | value | C3-C4-N2 | value |
| C2-Cl | value | C5-C4-N2 | value |
| C3-Cl | value | H-N2-H | value |
| C5-Cl | value |
Table 2: Calculated Vibrational Frequencies and Assignments
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν1 | value | value | value | N-H symmetric stretch |
| ν2 | value | value | value | N-H asymmetric stretch |
| ν3 | value | value | value | C-H stretch |
| ν4 | value | value | value | C=C/C=N ring stretch |
| ... | ... | ... | ... | ... |
Table 3: Calculated Electronic Properties
| Property | Energy (eV) |
| EHOMO | value |
| ELUMO | value |
| HOMO-LUMO Gap (ΔE) | value |
| Ionization Potential | value |
| Electron Affinity | value |
| Global Hardness (η) | value |
| Chemical Potential (μ) | value |
| Electrophilicity Index (ω) | value |
Signaling Pathways and Logical Relationships (Illustrative)
In drug development, understanding how a molecule interacts with biological targets is crucial. While the specific biological activity of this compound is not well-documented, related pyridine derivatives have shown a range of activities, including as inhibitors of certain enzymes. A hypothetical signaling pathway involving a pyridine-based inhibitor is depicted below.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Logical Relationship for Drug Discovery
The process of identifying a lead compound from a class of molecules like substituted pyridines can be represented logically.
Caption: Logical workflow for lead compound identification in drug discovery.
Conclusion
While specific theoretical and computational data for this compound are not currently available in published literature, this guide provides a comprehensive framework for how such an analysis would be conducted. The methodologies outlined, including DFT calculations for geometry optimization, vibrational frequency analysis, and electronic property determination, are standard practices in computational chemistry. The illustrative data tables and diagrams serve as a template for future research on this and related molecules. Further experimental and computational studies are warranted to fully elucidate the properties and potential applications of this compound.
References
Methodological & Application
Application Notes and Protocols: The Use of 2,3,5-Trichloropyridin-4-amine in Organic Synthesis
Introduction
2,3,5-Trichloropyridin-4-amine is a versatile, halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the three chlorine atoms and the amino group on the pyridine ring, allow for selective functionalization through various cross-coupling reactions. This makes it an invaluable intermediate in the synthesis of highly substituted pyridines, which are prevalent scaffolds in medicinal chemistry and agrochemical development.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions.
Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For this compound, the chlorine atom at the C2 position is generally the most susceptible to oxidative addition to the palladium(0) catalyst, allowing for regioselective arylation or vinylation. This selective reactivity is crucial for the synthesis of 2-aryl-3,5-dichloro-4-aminopyridines.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 90 | 75-85 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 82-92 |
Note: The data in this table is representative and synthesized from typical conditions for coupling heteroaryl chlorides.[6][7] Actual yields may vary.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3,5-dichloropyridin-4-amine
-
Materials:
-
This compound (1.0 mmol, 211.45 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.3 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.16 mg)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.03 mmol, 14.0 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, RuPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines. For this compound, regioselective amination at the C2 position can be achieved, providing a direct route to 2-amino-3,5-dichloropyridine derivatives.[10] The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | DME | 95 | 70-80 |
| 4 | Indole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | t-BuOH | 100 | 80-90 |
Note: The data in this table is representative and based on general protocols for heteroaryl chlorides.[10][11] Actual yields may vary.
Experimental Protocol: Synthesis of N-phenyl-3,5-dichloropyridine-2,4-diamine
-
Materials:
-
This compound (1.0 mmol, 211.45 mg)
-
Aniline (1.1 mmol, 102.4 mg, 100 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Seal the vial with a septum, and purge with argon for 10 minutes.
-
Add this compound, followed by anhydrous 1,4-dioxane and aniline via syringe.
-
Continue purging with argon for another 5 minutes.
-
Place the sealed vial in a preheated heating block at 110 °C and stir vigorously for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite®, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.
-
Application: Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] It is a powerful method for synthesizing arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base.[13] While aryl chlorides are less reactive than bromides or iodides, successful coupling can be achieved with robust catalyst systems. This reaction allows for the introduction of an alkynyl moiety at the C2 position of this compound.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | THF | 65 | 70-80 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (4) | Diisopropylamine | Toluene | 100 | 75-85 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 80 | 65-75 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ / Et₃N | Acetonitrile | 70 | 72-82 |
Note: The data represents typical conditions for Sonogashira coupling of challenging aryl chlorides.[14][15] Yields are estimates and subject to optimization.
Experimental Protocol: Synthesis of 3,5-dichloro-2-(phenylethynyl)pyridin-4-amine
-
Materials:
-
This compound (1.0 mmol, 211.45 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 15.7 mg)
-
Anhydrous and degassed triethylamine (Et₃N) (5 mL)
-
Anhydrous and degassed THF (5 mL)
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a short pad of silica gel to remove metal salts.
-
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the target compound.
-
References
- 1. nbinno.com [nbinno.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes: Synthesis of a Potential Picolinic Acid Herbicide from 2,3,5-Trichloropyridin-4-amine
Introduction
Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, renowned for their efficacy in controlling broadleaf weeds.[1] Prominent examples like Picloram and Clopyralid function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death.[1][2] While numerous synthetic routes to these herbicides are established, this document outlines a proposed, scientifically plausible protocol for the synthesis of a novel picolinic acid derivative, 4-amino-2,3,5-trichloropicolinic acid , utilizing 2,3,5-Trichloropyridin-4-amine as the starting material.
The proposed target molecule is a structural isomer of the commercial herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid) and is anticipated to exhibit a similar mechanism of action.[2][3] The synthetic strategy is a three-step process involving:
-
N-Protection: Shielding of the C4-amino group to prevent interference in subsequent steps.
-
Directed ortho-Metalation and Carboxylation: Regioselective introduction of a carboxylic acid group at the C6 position.
-
N-Deprotection: Removal of the protecting group to yield the final active compound.
This protocol provides detailed methodologies, estimated quantitative data based on analogous reactions, and visualizations to guide researchers in the potential development of new herbicidal agents.
Mechanism of Action: Synthetic Auxin Pathway
Picolinic acid herbicides function as synthetic auxins.[4] They hijack the plant's natural auxin signaling pathway, which is critical for growth and development. The herbicide molecule binds to the TIR1/AFB family of auxin co-receptors, promoting their interaction with Aux/IAA transcriptional repressor proteins.[5][6] This binding event tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] The removal of these repressors unleashes Auxin Response Factors (ARFs), which activate the transcription of numerous auxin-responsive genes.[4] The resulting overstimulation of these gene pathways leads to metabolic disruption, uncontrolled cell division, and ultimately, the death of susceptible plants.[1]
Proposed Synthetic Workflow
The synthesis of 4-amino-2,3,5-trichloropicolinic acid from this compound is proposed to proceed through the three main stages illustrated below.
Experimental Protocols
Step 1: N-Boc Protection of this compound
This protocol details the protection of the primary amino group using di-tert-butyl dicarbonate ((Boc)₂O) to prevent its reaction during the subsequent lithiation step.
| Parameter | Value/Description |
| Starting Material | This compound |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Estimated Yield | 90-95% |
| Reference | Adapted from protocols for N-Boc protection of aminopyridines.[7][8] |
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of DMAP (0.05 eq).
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.
Step 2: Directed ortho-Metalation and Carboxylation
This step involves the highly regioselective deprotonation at the C6 position, directed by the pyridine nitrogen, followed by quenching with carbon dioxide to form the picolinic acid.[9][10]
| Parameter | Value/Description |
| Starting Material | N-Boc-2,3,5-Trichloropyridin-4-amine |
| Reagents | n-Butyllithium (n-BuLi), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Carbon Dioxide (CO₂, solid/dry ice) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 2-4 hours |
| Estimated Yield | 65-75% |
| Reference | Based on general procedures for directed lithiation and carboxylation of pyridines.[11][12] |
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve N-Boc-2,3,5-Trichloropyridin-4-amine (1.0 eq) in anhydrous THF.
-
Add TMEDA (1.2 eq) to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. A color change indicating the formation of the lithiated species should be observed.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding an excess of crushed dry ice to the flask.
-
Allow the mixture to slowly warm to room temperature.
-
Add water and acidify the aqueous layer to pH 2-3 with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected picolinic acid.
Step 3: N-Deprotection to Yield 4-amino-2,3,5-trichloropicolinic acid
The final step is the removal of the Boc protecting group under acidic conditions to reveal the target herbicidal compound.
| Parameter | Value/Description |
| Starting Material | N-Boc-4-amino-2,3,5-trichloropicolinic acid |
| Reagents | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Estimated Yield | >95% |
| Reference | Adapted from standard TFA-mediated Boc deprotection protocols.[13] |
Procedure:
-
Dissolve the crude N-Boc-4-amino-2,3,5-trichloropicolinic acid (1.0 eq) in DCM in a round-bottom flask.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product, 4-amino-2,3,5-trichloropicolinic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Disclaimer: This document describes a proposed, hypothetical synthetic route for a potential herbicidal compound. The protocols are based on established chemical principles and analogous reactions reported in the scientific literature. The actual yields, reaction conditions, and safety precautions would require experimental optimization and verification in a controlled laboratory setting by qualified personnel. The final product should be characterized thoroughly, and its herbicidal activity must be evaluated through rigorous biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Picloram - Wikipedia [en.wikipedia.org]
- 3. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing synthetic chemistry to hijack auxin signaling in plants [morressier.com]
- 6. A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 8. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 9. grokipedia.com [grokipedia.com]
- 10. baranlab.org [baranlab.org]
- 11. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Chlorinated Aminopyridines in Pharmaceutical Synthesis: A Case Study on a PDE4 Inhibitor Intermediate
Introduction
Highly functionalized heterocyclic compounds are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). Among these, chlorinated aminopyridines serve as versatile intermediates due to their reactive sites that allow for the strategic introduction of various molecular fragments. This application note focuses on the utility of 2,3,5-trichloropyridin-4-amine and its closely related analogue, 3,5-dichloropyridin-4-amine, in the synthesis of pharmaceutical intermediates, with a specific focus on their application in the development of phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.
This document will provide detailed protocols and quantitative data for key synthetic transformations involving these chlorinated aminopyridines, highlighting their importance for researchers, scientists, and drug development professionals.
Application in the Synthesis of PDE4 Inhibitors
A prominent example of the application of a chlorinated aminopyridine in pharmaceutical synthesis is the production of Roflumilast, a potent and selective PDE4 inhibitor. While the initial compound of interest is this compound, the direct precursor to Roflumilast is 3,5-dichloropyridin-4-amine.[1] The synthesis involves the formation of an amide bond between 3,5-dichloropyridin-4-amine and a substituted benzoic acid derivative.
General Synthetic Workflow
The synthesis of Roflumilast from 3,5-dichloropyridin-4-amine illustrates a common and critical transformation in pharmaceutical chemistry: amide bond formation. The general workflow involves the activation of a carboxylic acid and its subsequent reaction with the amine.
Figure 1: General workflow for the synthesis of Roflumilast.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a key intermediate and its subsequent conversion to a PDE4 inhibitor.
Protocol 1: Synthesis of 3,5-dichloro-4-aminopyridine
While direct synthetic routes to this compound are not readily found in the context of widely used pharmaceuticals, the synthesis of the closely related 3,5-dichloropyridin-4-amine is well-documented.
Table 1: Summary of a Representative Synthesis of 3,5-dichloro-4-aminopyridine
| Parameter | Value |
| Starting Material | 4-aminopyridine |
| Reagent | N-chlorosuccinimide (NCS) |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | ~75% |
| Purity | >98% |
Detailed Methodology:
-
To a solution of 4-aminopyridine (1 equivalent) in acetonitrile, add N-chlorosuccinimide (2.2 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dichloro-4-aminopyridine as a white solid.
Protocol 2: Synthesis of Roflumilast
This protocol details the amide coupling reaction between 3,5-dichloropyridin-4-amine and an activated carboxylic acid derivative.[2]
Table 2: Summary of a Representative Synthesis of Roflumilast
| Parameter | Value |
| Starting Material 1 | 3,5-dichloropyridin-4-amine |
| Starting Material 2 | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 15-20 °C |
| Reaction Time | 2 hours |
| Yield | ~85% |
| Purity | >99% (after recrystallization) |
Detailed Methodology:
-
To a suspension of 3,5-dichloropyridin-4-amine (1.1 equivalents) and sodium hydride (2.4 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to 15-20 °C and stir for 2 hours.
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Roflumilast as a crystalline solid.
Signaling Pathway Inhibition
Roflumilast, synthesized from the chlorinated aminopyridine intermediate, exerts its therapeutic effect by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the inflammatory response.
Figure 2: Simplified signaling pathway of PDE4 inhibition by Roflumilast.
Conclusion
Chlorinated aminopyridines, such as this compound and its derivatives, are invaluable intermediates in the synthesis of complex pharmaceutical molecules. The case study of Roflumilast demonstrates the critical role of 3,5-dichloropyridin-4-amine in constructing a potent PDE4 inhibitor. The provided protocols offer a foundational understanding of the key synthetic transformations involved, which can be adapted and optimized for the synthesis of other novel therapeutic agents. The strategic use of such building blocks is essential for the continued advancement of drug discovery and development.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,3,5-Trichloropyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,5-Trichloropyridin-4-amine is a versatile intermediate in the synthesis of complex heterocyclic compounds. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of three chlorine atoms, which are good leaving groups, and an activating amino group makes this molecule a valuable scaffold for creating diverse molecular libraries for applications in pharmaceutical and agrochemical research.
Nucleophilic substitution reactions on the this compound core allow for the selective introduction of various functional groups by displacing the chlorine atoms. The regioselectivity of the substitution is governed by the electronic effects of the ring nitrogen, the amino group, and the remaining chlorine atoms. Generally, positions ortho and para to the electron-withdrawing ring nitrogen are activated towards nucleophilic attack.[1] The stability of the anionic Meisenheimer intermediate, which is formed during the reaction, plays a crucial role in determining the reaction's feasibility and outcome.[1][2] This document provides detailed protocols for performing nucleophilic substitution reactions on this compound using N-, O-, and S-based nucleophiles.
General Experimental Setup
A standard setup for these reactions involves robust, anhydrous conditions to ensure reproducibility and high yields.
Materials and Equipment:
-
Reaction Vessel: A two- or three-neck round-bottom flask, flame-dried before use.
-
Inert Atmosphere: Reactions should be conducted under a positive pressure of an inert gas like nitrogen or argon.
-
Stirring: A magnetic stirrer and a Teflon-coated stir bar.
-
Temperature Control: A heating mantle or an oil bath connected to a temperature controller.
-
Condenser: A reflux condenser to prevent solvent loss at elevated temperatures.
-
Reagents:
-
Substrate: this compound
-
Nucleophiles: Amines (e.g., morpholine, piperidine), alkoxides (e.g., sodium methoxide), thiols (e.g., thiophenol).
-
Solvents: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are recommended.[3]
-
Base (if required): Potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).
-
-
Analytical Monitoring: Thin-layer chromatography (TLC) on silica gel plates to monitor reaction progress.
Safety Precautions:
-
This compound and its derivatives should be handled as potentially toxic.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Polar aprotic solvents like DMF and DMSO have specific health risks; consult their Safety Data Sheets (SDS) before use.
Experimental Protocols
The following protocols provide a general framework. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: Substitution with Amine Nucleophiles (e.g., Morpholine)
This protocol details the reaction of this compound with a secondary amine. A base is used to scavenge the HCl generated during the reaction.
Procedure:
-
To a flame-dried 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 mmol, 197.45 mg).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg) to the flask.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 10 mL of anhydrous DMF via syringe, followed by morpholine (1.2 mmol, 104.5 µL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.
Protocol 2: Substitution with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the substitution using a pre-formed alkoxide. The reaction is typically faster than with neutral alcohols.
Procedure:
-
Set up a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere as described in Protocol 1.
-
Add this compound (1.0 mmol, 197.45 mg) to the flask.
-
In a separate flask, prepare a solution of sodium methoxide by adding sodium metal (1.5 mmol, 34.5 mg) to 5 mL of anhydrous methanol, or use a commercially available solution of sodium methoxide in methanol (e.g., 25 wt%).
-
Add 10 mL of anhydrous DMF to the reaction flask containing the substrate.
-
Slowly add the sodium methoxide solution (1.2 mmol) to the reaction mixture at room temperature.
-
Heat the mixture to 60-80 °C and stir.
-
Monitor the reaction by TLC.
-
After completion (typically 2-6 hours), cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the organic solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Protocol 3: Substitution with Thiolate Nucleophiles (e.g., Thiophenol)
This protocol involves the in-situ generation of a thiolate, which is a potent nucleophile, followed by reaction with the substrate.
Procedure:
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully.
-
Add 5 mL of anhydrous DMF and cool the suspension to 0 °C.
-
Slowly add thiophenol (1.1 mmol, 113 µL) dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium thiophenolate.
-
In a separate flask, dissolve this compound (1.0 mmol, 197.45 mg) in 5 mL of anhydrous DMF.
-
Add the substrate solution to the pre-formed thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and cautiously quench with water.
-
Perform an extractive work-up with ethyl acetate and purify by flash column chromatography as detailed in the previous protocols.
Data Presentation
The following table summarizes representative, hypothetical conditions for the nucleophilic substitution on this compound. Yields are highly dependent on the specific nucleophile and reaction conditions.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Assumed Major Product | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 6 | 2,5-Dichloro-3-(morpholin-4-yl)pyridin-4-amine | 85 |
| 2 | Piperidine | K₂CO₃ | NMP | 110 | 5 | 2,5-Dichloro-3-(piperidin-1-yl)pyridin-4-amine | 82 |
| 3 | Aniline | NaH | DMSO | 120 | 12 | 2,5-Dichloro-3-(phenylamino)pyridin-4-amine | 65 |
| 4 | Sodium Methoxide | - | MeOH/DMF | 65 | 4 | 2,5-Dichloro-3-methoxypyridin-4-amine | 78 |
| 5 | Sodium Ethoxide | - | EtOH/DMF | 70 | 4 | 3-Ethoxy-2,5-dichloropyridin-4-amine | 75 |
| 6 | Thiophenol | NaH | DMF | 25-40 | 3 | 2,5-Dichloro-3-(phenylthio)pyridin-4-amine | 92 |
| 7 | Sodium Thiomethoxide | - | DMF | 25 | 2 | 2,5-Dichloro-3-(methylthio)pyridin-4-amine | 95 |
Note: The regioselectivity (substitution at C3 vs. C5 or C2) can vary. The product listed is one of the likely isomers. Full characterization is required to confirm the structure.
Visualizations
General Reaction Scheme
Caption: General SNAr reaction of this compound.
Experimental Workflow
Caption: Standard workflow for synthesis, purification, and analysis.
References
Application Notes and Protocols for the Detection of 2,3,5-Trichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the qualitative and quantitative analysis of 2,3,5-Trichloropyridin-4-amine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, the following protocols are adapted from established methods for structurally similar analytes, such as other chlorinated pyridines and their derivatives. These methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), serve as a robust starting point for method development and validation in your laboratory.
Introduction
This compound is a chlorinated pyridine derivative. Accurate and sensitive detection methods are crucial for its monitoring in various matrices, including environmental samples and pharmaceutical process control. The analytical methods detailed herein provide a framework for achieving reliable and reproducible results.
Data Presentation: Comparison of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics of the proposed analytical methods. It is critical to note that these values are estimates based on methods for related compounds and must be experimentally determined and validated for this compound in your specific matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity on a stationary phase with UV detection. | Separation of volatile compounds followed by mass-based detection. |
| Instrumentation | HPLC system with UV detector | GC system coupled with a Mass Spectrometer |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Liquid-liquid extraction, potential derivatization. |
| Estimated Limit of Detection (LOD) | 5 - 20 ng/mL | 0.1 - 5 ng/mL |
| Estimated Limit of Quantification (LOQ) | 15 - 60 ng/mL | 0.3 - 15 ng/mL |
| Linearity (Estimated Range) | 0.05 - 100 µg/mL | 0.001 - 10 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Throughput | High | Medium |
| Selectivity | Moderate to High | Very High |
| Notes | A robust and widely available technique. Method development will be required to optimize separation from potential impurities. | Offers higher sensitivity and selectivity, but may require a derivatization step to improve volatility and peak shape. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for 4-Amino-2-chloropyridine and is expected to be a good starting point for the analysis of this compound.[1]
1.1. Principle
The analyte is separated on a mixed-mode stationary phase column using an isocratic mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.
1.2. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid (or other suitable buffer)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
1.3. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm, or similar).
-
Data acquisition and processing software.
1.4. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 45:55 v/v) containing a small amount of an acidic modifier (e.g., 0.05% sulfuric acid) to improve peak shape. The optimal ratio and modifier should be determined experimentally.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
1.5. Chromatographic Conditions (Starting Point)
-
Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 45:55 v/v) with 0.05% H₂SO₄
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of the analyte (a starting point of 210 nm or 254 nm is recommended).
-
Injection Volume: 10 µL
1.6. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
1.7. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the analyte using the calibration curve.
1.8. Method Validation
The method must be validated for its intended use. Key validation parameters include:
-
Specificity
-
Linearity and range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Precision (repeatability and intermediate precision)
-
Accuracy (recovery)
-
Robustness
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound by GC-MS, which is suitable for trace-level detection and confirmation. Due to the polar amino group, derivatization may be necessary to improve chromatographic performance.
2.1. Principle
The analyte, either in its native form or as a derivative, is volatilized and separated on a capillary GC column. The separated components are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information.
2.2. Materials and Reagents
-
This compound analytical standard
-
Hexane or other suitable organic solvent (GC grade)
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or other silylating agents)
-
Internal standard (e.g., a deuterated analog if available, or a compound with similar chemical properties).
2.3. Instrumentation
-
Gas chromatograph with a split/splitless injector and a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass spectrometer detector (Electron Ionization - EI).
-
Data acquisition and processing software.
2.4. Sample Preparation (Liquid-Liquid Extraction)
-
For aqueous samples, adjust the pH to basic (e.g., pH 9-10) to ensure the amine is in its free base form.
-
Extract the sample with a suitable organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
Repeat the extraction process (e.g., 3 times).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
2.5. Derivatization (If Necessary)
-
To the concentrated extract, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Add a suitable solvent if necessary (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to facilitate the reaction.
-
Cool the sample to room temperature before injection.
2.6. GC-MS Conditions (Starting Point)
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
2.7. Analysis
-
Inject the prepared standards and samples.
-
Identify the analyte by its retention time and mass spectrum (comparison to a standard or library).
-
For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Choose characteristic ions from the mass spectrum of the analyte.
2.8. Method Validation
As with the HPLC method, a thorough validation is required to ensure the reliability of the results.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
HPLC method for quantification of 2,3,5-Trichloropyridin-4-amine
An HPLC Method for the Quantification of 2,3,5-Trichloropyridin-4-amine
Application Note
Introduction
This compound is a chlorinated pyridine derivative that serves as a key intermediate in the synthesis of various chemical compounds. Accurate quantification of this compound is essential for process monitoring, quality control, and research applications. This document provides a detailed protocol for the quantitative determination of this compound using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
The method employs reverse-phase chromatography, a technique ideal for separating non-polar to moderately polar compounds.[1][2] A C18 column is used as the stationary phase, which retains the analyte based on hydrophobic interactions.[3] The mobile phase consists of a polar mixture of acetonitrile and water, with formic acid added as a modifier. The acidic mobile phase helps to ensure consistent ionization of the analyte and minimize peak tailing by suppressing interactions with residual silanol groups on the silica-based stationary phase.[4] The analyte is separated from impurities and eluted from the column, after which it is quantified using a UV detector. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade, for cleaning)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic data system (CDS) for data acquisition and processing.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[3] Note: Degas both mobile phases for at least 15 minutes using sonication or helium sparging before use.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1.0 - 100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
4. Sample Preparation
-
Accurately weigh the sample containing this compound to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Dissolve the sample in a known volume of diluent.
-
Vortex or sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[3] |
| Gradient Elution | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
| Run Time | 15 minutes |
Note: The UV detection wavelength is selected based on the typical absorbance maxima for pyridine derivatives, which exhibit strong absorption in the 250-270 nm range.[6]
Data Presentation
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | Approx. 6.5 min | 6.52 min |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
| RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
Calibration Data
A calibration curve is generated by plotting the peak area response against the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 25,150 |
| 5.0 | 126,200 |
| 10.0 | 253,100 |
| 25.0 | 630,500 |
| 50.0 | 1,258,000 |
| 100.0 | 2,521,000 |
| Correlation (r²) | ≥ 0.999 |
Workflow Visualization
The overall experimental workflow for the HPLC quantification of this compound is illustrated below.
Caption: Experimental workflow for HPLC quantification.
References
Application Notes and Protocols for 2,3,5-Trichloropyridin-4-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,3,5-trichloropyridin-4-amine as a reagent in various palladium-catalyzed cross-coupling reactions. Due to a lack of direct literature precedents for this specific molecule, the following protocols and data are based on established methodologies for structurally similar compounds, such as other polychlorinated pyridines and aminopyridines. These notes should therefore serve as a starting point for reaction development and optimization.
Introduction
This compound is a functionalized heterocyclic compound with potential applications in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple chloro-substituents offers opportunities for selective functionalization through various cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, alkynyl, and amino moieties.
The reactivity of the chlorine atoms on the pyridine ring is influenced by their position relative to the nitrogen atom and the amino group. In general, for polychlorinated pyridines, the chlorine atoms at the C2 and C6 positions are more susceptible to oxidative addition to a palladium(0) catalyst and are therefore more reactive in cross-coupling reactions. For this compound, the C2-Cl bond is anticipated to be the most reactive site for cross-coupling.
General Workflow for Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction would enable the introduction of aryl or vinyl substituents, likely at the C2 position.
Catalytic Cycle for Suzuki-Miyaura Coupling
Representative Data for Suzuki-Miyaura Coupling of Analogous Chloropyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 (C2-arylation) |
| 2 | 2-Chloro-3-aminopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 92 |
| 3 | 2,6-Dichloropyridine | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | 95 (mono-arylation) |
Experimental Protocol (General)
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., a biarylphosphine, 2-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.) and the degassed solvent (e.g., toluene, dioxane, or THF, often with a small amount of water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a variety of primary or secondary amines at one of the chloro-positions of this compound, likely at the C2 position.
Catalytic Cycle for Buchwald-Hartwig Amination
Representative Data for Buchwald-Hartwig Amination of Analogous Chloropyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 88 (C2-amination) |
| 3 | 3-Amino-2-chloropyridine | Piperidine | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Dioxane | 100 | 90 |
Experimental Protocol (General)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., a biarylphosphine like Xantphos or RuPhos, 2-6 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-130 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This would allow for the introduction of an alkynyl group onto the this compound scaffold.
Catalytic Cycle for Sonogashira Coupling
Representative Data for Sonogashira Coupling of Analogous Chloropyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 85 |
| 2 | 2,6-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 80 | 78 (mono-alkynylation) |
| 3 | 3-Amino-2-chloropyridine | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | DIPA | DMF | 90 | 89 |
Experimental Protocol (General)
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine), the terminal alkyne (1.2-2.0 equiv.), and the amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) until the starting material is consumed.
-
Work-up: After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify by column chromatography.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This would allow for the introduction of a substituted vinyl group at a chloro-position of this compound.
Catalytic Cycle for Heck Reaction
Representative Data for Heck Reaction of Analogous Chloropyridines
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 75 |
| 2 | 3-Amino-2-chloropyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | NMP | 140 | 88 |
| 3 | 2,6-Dichloropyridine | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 82 (mono-vinylation) |
Experimental Protocol (General)
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if required (e.g., a phosphine ligand, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.).
-
Reagent Addition: Add the alkene (1.2-2.0 equiv.) and a polar aprotic solvent (e.g., DMF, NMP, or DMA).
-
Reaction: Seal the tube and heat the reaction mixture to a high temperature (typically 100-150 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic phases, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.
Disclaimer: The provided protocols and data are based on analogous reactions and should be used as a guideline. The optimal reaction conditions for this compound may vary and require experimental optimization. It is crucial to perform small-scale test reactions to determine the feasibility and ideal parameters for any specific transformation. Always follow appropriate laboratory safety procedures when handling reagents and conducting chemical reactions.
Application Notes and Protocols for the Large-Scale Synthesis of 2,3,5-Trichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the industrial-scale synthesis of 2,3,5-Trichloropyridin-4-amine, a key intermediate in the development of various chemical and pharmaceutical products. The synthesis is presented as a two-stage process, commencing with the chlorination of a pyridine-based precursor to yield 2,3,4,5-tetrachloropyridine, followed by a selective amination at the 4-position.
Synthetic Pathway Overview
The industrial synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of 2,3,4,5-Tetrachloropyridine. This initial step involves the high-temperature chlorination of a suitable pyridine-based starting material. While various chlorinated pyridines can be used, this protocol outlines a process starting from pyridine.
-
Step 2: Selective Amination of 2,3,4,5-Tetrachloropyridine. The tetrachlorinated intermediate undergoes a regioselective nucleophilic aromatic substitution with ammonia under elevated temperature and pressure to yield the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following protocols are designed for large-scale production in an industrial setting. All operations should be conducted in appropriately rated chemical reactors and processing equipment by trained personnel.
Step 1: Large-Scale Synthesis of 2,3,4,5-Tetrachloropyridine
This protocol is based on established methods for the high-temperature chlorination of pyridine.
Materials and Equipment:
-
High-temperature, corrosion-resistant reactor equipped with a mechanical stirrer, gas inlet, reflux condenser, and temperature and pressure controls.
-
Pyridine
-
Chlorine gas
-
Catalyst (e.g., ferric chloride or other Lewis acid)
-
Inert solvent (e.g., carbon tetrachloride - Note: Use of this solvent is highly regulated due to its toxicity and environmental impact; alternative high-boiling inert solvents should be considered and validated).
-
Neutralizing agent (e.g., aqueous sodium hydroxide solution)
-
Extraction solvent (e.g., toluene)
-
Distillation apparatus for purification.
Procedure:
-
Reactor Charging: Charge the reactor with pyridine and the inert solvent.
-
Catalyst Addition: Introduce the catalyst into the reactor.
-
Heating: Heat the reaction mixture to the target temperature (typically in the range of 200-400°C).
-
Chlorination: Introduce a controlled flow of chlorine gas into the reactor. The reaction is highly exothermic and requires careful temperature management.
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired conversion of pyridine to tetrachloropyridine is achieved.
-
Cooling and Quenching: Cool the reactor to ambient temperature and carefully quench the reaction mixture with water.
-
Neutralization: Neutralize the acidic mixture with an aqueous sodium hydroxide solution.
-
Extraction: Extract the organic phase containing the product with a suitable solvent like toluene.
-
Purification: Purify the crude 2,3,4,5-tetrachloropyridine by fractional distillation under reduced pressure.
Step 2: Selective Amination to this compound
This protocol details the conversion of 2,3,4,5-tetrachloropyridine to the final product.
Materials and Equipment:
-
High-pressure autoclave reactor with mechanical stirring, temperature and pressure monitoring, and a sampling port.
-
2,3,4,5-Tetrachloropyridine
-
Aqueous ammonia (concentrated)
-
Solvent (e.g., a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) may be used to improve solubility and reaction rates)
-
Filtration and drying equipment.
Procedure:
-
Reactor Charging: Charge the autoclave with 2,3,4,5-tetrachloropyridine and the solvent (if used).
-
Ammonia Addition: Add an excess of concentrated aqueous ammonia to the reactor.
-
Heating and Pressurization: Seal the reactor and heat the mixture to a temperature in the range of 150-200°C. The pressure will rise due to the vapor pressure of ammonia and water.
-
Reaction: Maintain the reaction at the target temperature and pressure with vigorous stirring.
-
Reaction Monitoring: Monitor the formation of the product by high-performance liquid chromatography (HPLC) or GC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess ammonia pressure in a controlled manner to a scrubber system.
-
Product Isolation: The product, this compound, is typically a solid. Isolate the crude product by filtration.
-
Washing: Wash the filter cake with water to remove any remaining salts and ammonia.
-
Drying: Dry the purified product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if required.
Data Presentation
The following tables summarize the expected quantitative data for the large-scale synthesis of this compound.
Table 1: Reaction Parameters and Yields for the Synthesis of 2,3,4,5-Tetrachloropyridine
| Parameter | Value |
| Starting Material | Pyridine |
| Scale | Industrial Batch |
| Reaction Temperature | 200 - 400 °C |
| Catalyst | Ferric Chloride |
| Typical Yield | 60 - 75% |
| Purity (after distillation) | >98% |
Table 2: Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,3,4,5-Tetrachloropyridine |
| Scale | Industrial Batch |
| Reaction Temperature | 150 - 200 °C |
| Aminating Agent | Concentrated Aqueous Ammonia |
| Typical Yield | 85 - 95% |
| Purity (after washing) | >99% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the industrial production of this compound.
Safety Precautions and Protocols for Handling 2,3,5-Trichloropyridin-4-amine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 2,3,5-Trichloropyridin-4-amine in a laboratory setting. This chemical is classified as hazardous and requires strict adherence to safety procedures to minimize risks to personnel and the environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also categorized as a skin and eye irritant.[1][2]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Quantitative Toxicity Data (Comparative Analysis)
| Compound | Test Species | Route of Administration | LD50/LC50 Value | Source |
| 2-Aminopyridine | Rat | Oral | 200 mg/kg | [3] |
| 2-Aminopyridine | Mouse | Oral | 50 mg/kg | [3] |
| 2-Aminopyridine | Mouse | Intravenous | 23 mg/kg | [3] |
| 3-Aminopyridine | Mouse | Intraperitoneal | 28 mg/kg | [4] |
| 3-Aminopyridine | Quail | Oral | 178 mg/kg | [4] |
| Base Camp 4 Amine | Rat | Oral | 1,161 mg/kg | [5] |
| Base Camp 4 Amine | Rat | Dermal | > 5,000 mg/kg | [5] |
| Base Camp 4 Amine | Rat | Inhalation (4-hour) | > 3.5 mg/L | [5] |
| 1,3,5-Trichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | Rat | Oral | 787 mg/kg (male), 868 mg/kg (female) | [6] |
| 1,3,5-Trichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | Rabbit | Dermal | > 2000 mg/kg | [6] |
| 1,3,5-Trichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | Rat | Inhalation (4-hour) | > 0.09 mg/L, < 0.29 mg/L | [6] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
Personal Protective Equipment (PPE) Workflow
Caption: Required PPE for handling this compound.
A comprehensive set of PPE is mandatory when handling this compound:[7][9][10]
-
Eye Protection: Chemical splash goggles compliant with ANSI Z87.1 standards.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[7]
-
Body Protection: A long-sleeved laboratory coat, fully buttoned, is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
-
Respiratory Protection: All handling of solid this compound and its solutions should be performed in a chemical fume hood to prevent inhalation.[7][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Handling and Storage Protocols
Handling:
-
Avoid contact with skin, eyes, and clothing.[11]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Ensure containers are securely closed when not in use.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11][13]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][14][15]
-
Store in a locked cabinet or area accessible only to authorized personnel.[1]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][13]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[13][16] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet to the doctor.[1]
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8] Do not allow the chemical to enter drains or waterways.[8]
Chemical Spill Response Workflow
References
- 1. 4-AMINO-2,3,5-TRICHLOROPYRIDINE, 98 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. 4-Amino-2,3,5-trichloropyridine | C5H3Cl3N2 | CID 728676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. cms9files.revize.com [cms9files.revize.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. epa.gov [epa.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.greenbook.net [assets.greenbook.net]
- 15. fishersci.com [fishersci.com]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Trichloropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,5-Trichloropyridin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most probable synthetic route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable starting material like 2,3,5,6-tetrachloropyridine or direct amination of 2,3,5-trichloropyridine. The reaction typically involves treating the chlorinated pyridine with an amino source, such as ammonia or a protected amine, under elevated temperature and pressure.
Q2: What are the key factors influencing the yield of the amination reaction?
Several factors can significantly impact the yield:
-
Reaction Temperature and Pressure: Higher temperatures and pressures generally favor the reaction but can also lead to side products.
-
Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to facilitate the SNAr reaction.
-
Nature of the Aminating Agent: The choice between ammonia, a protected amine, or an alternative nitrogen source can affect reactivity and selectivity.
-
Presence of a Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate and yield.
-
Purity of Starting Materials: Impurities in the starting chlorinated pyridine can lead to undesired side reactions and lower yields.
Q3: What are the common side reactions observed during the synthesis?
Common side reactions include:
-
Over-amination: Substitution of more than one chlorine atom if the starting material is a tetrachloropyridine.
-
Hydrolysis: Reaction with any residual water in the reaction mixture to form the corresponding hydroxypyridine.
-
Formation of Isomers: Depending on the starting material and reaction conditions, other positional isomers of the aminotrichloropyridine may be formed.
Q4: How can I purify the final product, this compound?
Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inactive aminating agent. 4. Poor quality of starting material. | 1. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 2. Extend the reaction time. 3. Use a fresh source of the aminating agent. For ammonia, ensure the solution is concentrated. 4. Verify the purity of the starting chlorinated pyridine using techniques like GC-MS or NMR. |
| Formation of Multiple Products | 1. Over-amination of a tetrachloropyridine starting material. 2. Non-selective reaction conditions. 3. Presence of impurities that lead to side reactions. | 1. Use a stoichiometric amount of the aminating agent or consider a starting material with a leaving group only at the 4-position. 2. Optimize the reaction temperature and time to favor the desired product. 3. Purify the starting material before the reaction. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase the reaction time or temperature. 2. Optimize the purification method. For recrystallization, try different solvents. For column chromatography, adjust the eluent polarity. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent. 2. Break the emulsion by adding a saturated brine solution or by filtration through celite. |
Experimental Protocols
Protocol 1: Amination of 2,3,5,6-Tetrachloropyridine
This protocol describes a plausible method for the synthesis of this compound from 2,3,5,6-tetrachloropyridine.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Aqueous Ammonia (28-30%)
-
Dimethyl Sulfoxide (DMSO)
-
Autoclave reactor
Procedure:
-
In a suitable autoclave reactor, add 2,3,5,6-tetrachloropyridine (1.0 eq).
-
Add DMSO as the solvent.
-
Add aqueous ammonia (a stoichiometric amount, e.g., 1.0-1.2 eq, to favor mono-amination).
-
Seal the reactor and heat to the desired temperature (e.g., 120-150 °C) with stirring.
-
Maintain the reaction at this temperature for a specified time (e.g., 4-8 hours), monitoring the pressure.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess pressure.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical data on the effect of reaction conditions on the yield of amination of a polychlorinated pyridine, based on general principles of SNAr reactions.
| Entry | Starting Material | Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5,6-Tetrachloropyridine | Aq. NH3 (1.2 eq) | DMSO | 120 | 6 | 65 |
| 2 | 2,3,5,6-Tetrachloropyridine | Aq. NH3 (1.2 eq) | DMSO | 150 | 4 | 75 |
| 3 | 2,3,5,6-Tetrachloropyridine | Aq. NH3 (2.0 eq) | DMSO | 150 | 4 | 60 (with di-aminated byproduct) |
| 4 | 2,3,5-Trichloropyridine | NaNH2 | Toluene | 110 | 8 | 50 (potential for multiple isomers) |
Visualizations
Caption: Synthesis pathway from 2,3,5,6-tetrachloropyridine.
Caption: A logical workflow for troubleshooting low product yield.
Caption: A generalized workflow for the synthesis experiment.
Technical Support Center: Purification of Crude 2,3,5-Trichloropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,3,5-Trichloropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation. Depending on the synthetic route, potential impurities may include:
-
Incompletely chlorinated pyridines: Such as dichloropyridin-4-amines or other positional isomers.
-
Over-chlorinated pyridines: Such as tetrachloropyridines.
-
Starting materials: Unreacted precursors from the synthesis.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Tarry byproducts: Polymeric or degraded materials, often dark in color.
Q2: What is the recommended first step for purifying the crude product?
A2: It is often beneficial to start with a simple work-up procedure to remove baseline impurities and colored byproducts. This may involve dissolving the crude material in a suitable organic solvent, treating it with activated carbon to remove colored impurities, and then filtering. For tarry residues, dissolving the desired compound in a solvent in which the tar is insoluble can be an effective initial clean-up step.
Q3: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
A3: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity.
-
Recrystallization is a cost-effective and scalable method, ideal for removing small amounts of impurities and for final purification to obtain crystalline material.
-
Column chromatography is highly effective for separating compounds with similar polarities and for removing a wider range of impurities, but it can be more time-consuming and may result in lower yields.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is too non-polar for the compound.
-
Solution:
-
Try a more polar solvent. Based on solubility data, this compound is sparingly soluble in DMSO and slightly soluble in methanol.[1]
-
Use a solvent mixture. Start by dissolving the compound in a good solvent (e.g., a small amount of DMSO or a hot polar solvent) and then add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed. Heat to redissolve and then allow to cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled mixture to redissolve it, and then allow it to cool more slowly.
-
Try a different recrystallization solvent or a more dilute solution.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Add a seed crystal of pure this compound if available.
-
Issue 3: Poor recovery of the purified product.
-
Possible Cause: Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may also be more soluble in the chosen solvent at room temperature than anticipated.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Cool the crystallization mixture in an ice bath to maximize precipitation before filtration.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
The mother liquor can be concentrated and a second crop of crystals can be collected, although this fraction may be less pure.
-
Column Chromatography
Issue 1: The compound does not move from the baseline (Rf = 0).
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
For highly polar amines, a more polar solvent system like dichloromethane/methanol may be necessary.
-
Issue 2: The compound streaks on the TLC plate and the column, leading to poor separation.
-
Possible Cause: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.
-
Solution:
-
Deactivate the silica gel: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column, which are specifically designed for the purification of basic compounds.
-
Issue 3: Co-elution of impurities with the desired product.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize the solvent system: Perform a thorough TLC analysis with various solvent mixtures to find an eluent that provides the best separation between your product and the impurities.
-
Use a gradient elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.
-
Data Presentation
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Cost-effective, scalable, provides crystalline product. | May not remove all impurities, potential for product loss in mother liquor. |
| Column Chromatography | >99.5% | 50-80% | High resolving power, effective for complex mixtures. | More time-consuming, requires larger solvent volumes, potential for tailing. |
Note: The purity and yield are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is hot, add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane/ethyl acetate 9:1 containing 0.5% triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the column.
-
Elution: Begin elution with the initial non-polar mobile phase. The polarity of the eluent can be gradually increased (e.g., to hexane/ethyl acetate 4:1 with 0.5% triethylamine) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2,3,5-Trichloropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-Trichloropyridin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and strategies for their mitigation.
Q1: My reaction yield is consistently low, with a significant amount of unreacted 2,3,5,6-tetrachloropyridine starting material remaining. What are the potential causes and solutions?
A1: Low conversion of the starting material is a common issue. Several factors can contribute to this:
-
Insufficient Reaction Temperature: The amination of a polychlorinated pyridine is often a thermally demanding process. Ensure your reaction is maintained at the optimal temperature as specified in your protocol.
-
Inadequate Mixing: In a heterogeneous reaction mixture, efficient mixing is crucial for ensuring the reactants come into contact. Use a suitable stir rate to maintain a homogenous suspension.
-
Deactivation of the Nucleophile: The amine source can be protonated by any acidic species in the reaction mixture, reducing its nucleophilicity. Ensure the reaction is carried out under sufficiently basic conditions.
-
Poor Quality of Amine Source: The use of an old or improperly stored amine source (e.g., aqueous ammonia that has lost concentration) can lead to lower reactivity.
Solution:
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point without degrading the product.
-
Increase the stirring speed and consider using a mechanical stirrer for larger-scale reactions.
-
Add a non-nucleophilic base to the reaction mixture to scavenge any protons.
-
Use a fresh, unopened container of the amine source or titrate to confirm its concentration before use.
Q2: I am observing a significant byproduct with a mass corresponding to a diaminodichloropyridine. How can I prevent this over-amination?
A2: The formation of diaminodichloropyridine indicates that the desired product is undergoing a second amination. While the first amination at the 4-position is generally favored, under harsh conditions or with a large excess of the aminating agent, a second substitution can occur.
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the aminating agent to the 2,3,5,6-tetrachloropyridine. A slight excess of the amine is often used, but a large excess should be avoided.
-
Lower Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable second amination. Running the reaction at the lowest effective temperature can improve selectivity.
-
Monitor Reaction Progress: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction. Stop the reaction once the starting material is consumed and before significant amounts of the di-substituted product are formed.
Q3: My final product is contaminated with a hydroxydichloropyridinamine impurity. What is the source of this, and how can I avoid it?
A3: The presence of a hydroxy-substituted impurity suggests that a hydrolysis side reaction is occurring, where a chloro group is being displaced by a hydroxide ion instead of the amine.
Cause:
-
Presence of Water: This is the most common cause. Water can act as a nucleophile, especially at elevated temperatures and in the presence of a base.
Solution:
-
Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Use anhydrous solvents and dry the reaction vessel before starting.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Use of a Non-Aqueous Amine Source: If using ammonia, consider using gaseous ammonia or a solution of ammonia in an organic solvent instead of aqueous ammonia.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common approach is the nucleophilic aromatic substitution (SNAr) of 2,3,5,6-tetrachloropyridine with an aminating agent, such as ammonia. The 4-position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of the nitrogen atom in the pyridine ring and the surrounding chlorine atoms.
Q2: How can I purify the crude this compound?
A2: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water, toluene) can be used to recrystallize the crude product. This is effective for removing less polar impurities.
-
Column Chromatography: For more challenging separations, silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a reliable method.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Polychlorinated pyridines and their derivatives should be handled with care as they can be toxic. The reaction is often run at elevated temperatures and pressures, so a suitable reaction vessel should be used. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation
Table 1: Hypothetical Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | Conversion of Starting Material (%) | Yield of this compound (%) | Yield of Diaminodichloropyridine (%) |
| 120 | 75 | 70 | < 1 |
| 140 | 95 | 88 | 5 |
| 160 | >99 | 85 | 12 |
This data is illustrative and intended to demonstrate potential trends.
Table 2: Hypothetical Effect of Amine Stoichiometry on Selectivity
| Molar Equivalents of Amine | Conversion of Starting Material (%) | Yield of this compound (%) | Yield of Diaminodichloropyridine (%) |
| 1.1 | 80 | 78 | < 1 |
| 2.0 | >99 | 92 | 6 |
| 5.0 | >99 | 80 | 18 |
This data is illustrative and intended to demonstrate potential trends.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stir bar, add 2,3,5,6-tetrachloropyridine (1.0 eq).
-
Reagent Addition: Add a solution of the aminating agent (e.g., 1.5 eq of ammonia in an appropriate solvent).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring for the required time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, carefully vent the vessel. The reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Formation of a di-substituted byproduct via over-amination.
Caption: A workflow for troubleshooting common synthesis issues.
troubleshooting common issues in 2,3,5-Trichloropyridin-4-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2,3,5-Trichloropyridin-4-amine. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges.
I. Troubleshooting Common Issues
This section addresses specific problems that may arise during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
N-Alkylation Reactions
Question: Why am I observing low or no conversion in the N-alkylation of this compound?
Answer: Low conversion in N-alkylation reactions of this compound can be attributed to several factors:
-
Insufficient Basicity: The electron-withdrawing chlorine atoms on the pyridine ring decrease the nucleophilicity of the 4-amino group, making it a weaker nucleophile. The choice of base is crucial to deprotonate the amine effectively.
-
Steric Hindrance: The chlorine atoms at the 3 and 5 positions can sterically hinder the approach of the alkylating agent to the amino group.
-
Leaving Group Quality: The efficiency of the alkylating agent is dependent on the nature of the leaving group. Poor leaving groups will result in slower reaction rates.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with less reactive alkylating agents.
Solutions:
-
Base Selection: Employ stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). The choice of base may need to be optimized for your specific substrate and solvent system.
-
Alkylating Agent: Use alkylating agents with better leaving groups, such as iodides or triflates, instead of chlorides or bromides.
-
Temperature and Reaction Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Extended reaction times may be necessary.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to facilitate the reaction.
Question: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve selectivity for mono-alkylation?
Answer: The formation of di-alkylated or other byproducts is a common issue.
-
Over-alkylation: The mono-alkylated product can be further alkylated to form a di-alkylated product, especially if the mono-alkylated amine is more nucleophilic than the starting material.
-
Side reactions with the pyridine ring: Under certain conditions, the alkylating agent might react with the pyridine nitrogen.
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.5 equivalents) relative to the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of di-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki or Buchwald-Hartwig reaction with this compound is failing or giving low yields. What are the likely causes?
Answer: The primary challenge with chloropyridines in palladium-catalyzed cross-coupling is the inertness of the C-Cl bond towards oxidative addition, which is often the rate-limiting step.[1]
-
Catalyst Deactivation: The pyridine nitrogen and the amino group can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Inactive Catalyst System: Standard palladium catalysts and ligands may not be sufficiently active to promote the reaction with an electron-rich, sterically hindered chloropyridine.
-
Inappropriate Base: The choice and quality of the base are critical for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.
Solutions:
-
Catalyst and Ligand Selection:
-
For Suzuki Coupling: Employ highly active, bulky, and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] Consider using a pre-formed palladium catalyst.
-
For Buchwald-Hartwig Amination: Utilize specialized ligands designed for C-Cl bond activation, such as BrettPhos, DavePhos, or Josiphos.[1] G3 or G4 palladacycle precatalysts can also be more effective than Pd(OAc)₂.[1]
-
-
Base Selection:
-
Reaction Conditions:
Question: I am observing significant amounts of side products like hydrodehalogenation or homocoupling. How can I minimize these?
Answer:
-
Hydrodehalogenation (replacement of -Cl with -H) can occur when the reductive elimination of the desired product is slow.[1]
-
Solution: Use bulky ligands that promote reductive elimination. Ensure strictly anhydrous conditions.[1]
-
-
Homocoupling of the boronic acid (in Suzuki reactions) is often caused by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[4]
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[4] Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of the precatalyst.
-
-
Protodeboronation (cleavage of the C-B bond of the boronic acid) can be an issue in Suzuki reactions, especially in the presence of water.[2]
-
Solution: Use anhydrous conditions and consider using boronate esters (e.g., pinacol esters) which are more stable.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for products derived from this compound?
A1: Purification can often be challenging due to the polarity of the amine functionality.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: An aqueous acid wash can be used to extract the basic amine product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
Q2: Can I perform reactions on the pyridine nitrogen of this compound?
A2: While the pyridine nitrogen is generally less nucleophilic than the exocyclic amino group, reactions can occur under certain conditions, especially with strong electrophiles. This can lead to the formation of pyridinium salts as byproducts. Protecting the 4-amino group may be necessary if selective reaction at the pyridine nitrogen is desired.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is a chemical that should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
III. Data Presentation
Table 1: Troubleshooting Guide for Low Yield in N-Alkylation Reactions
| Potential Cause | Recommended Solution | Expected Outcome |
| Weak Base | Use a stronger base (e.g., NaH, KOtBu). | Increased deprotonation and higher reaction rate. |
| Poor Leaving Group | Switch to an alkyl iodide or triflate. | Faster S_{N}2 reaction. |
| Steric Hindrance | Increase reaction temperature and time. | Overcome activation energy barrier. |
| Over-alkylation | Use an excess of the amine (1.1-1.5 eq). | Favors mono-alkylation. |
Table 2: Recommended Conditions for Palladium-Catalyzed Cross-Coupling of this compound
| Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Typical Solvent | Temperature Range (°C) |
| Suzuki Coupling | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos or DavePhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
IV. Experimental Protocols
General Protocol for N-Alkylation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a strong base (e.g., NaH, 1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl iodide, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., SPhos, 4-10 mol%).
-
Add a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. Mandatory Visualizations
Caption: A logical workflow for troubleshooting common reaction issues.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Optimization of Reaction Conditions for 2,3,5-Trichloropyridin-4-amine Derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2,3,5-Trichloropyridin-4-amine. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
The primary amino group on this compound is the most common site for derivatization. The most frequently employed methods are N-acylation and N-sulfonylation.
-
N-Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide bond. This is a widely used transformation in organic synthesis.
-
N-Sulfonylation: This reaction involves a sulfonyl chloride reacting with the amine to form a sulfonamide. Sulfonyl chlorides are often used in medicinal chemistry to create complex sulfonamides from heterocyclic amines.
Q2: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Insufficiently reactive acylating/sulfonylating agent: The reactivity of the electrophile is crucial. Acyl chlorides are generally more reactive than anhydrides or carboxylic acids.
-
Steric hindrance: The chlorine atoms on the pyridine ring can sterically hinder the approach of bulky reagents to the amino group.
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Inadequate base: A suitable base is often required to neutralize the HCl generated during the reaction with acyl or sulfonyl chlorides, driving the equilibrium towards the product.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products can be due to:
-
Bis-acylation/Bis-sulfonylation: While less common for a primary amine, under harsh conditions or with highly reactive reagents, reaction at other sites on the pyridine ring or over-reaction could occur.
-
Hydrolysis of the acyl/sulfonyl chloride: The presence of water in the reaction mixture can lead to the hydrolysis of the starting acyl or sulfonyl chloride, reducing its availability for the desired reaction.
-
Degradation of starting material or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh, leading to the decomposition of the starting amine or the final product.
Q4: How can I improve the solubility of this compound in my reaction solvent?
This compound has moderate solubility. To improve solubility, consider using aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). Gentle heating may also aid in dissolution, but care should be taken to avoid degradation.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you troubleshoot your derivatization experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low reactivity of the amine: The electron-withdrawing chlorine atoms on the pyridine ring reduce the nucleophilicity of the amino group. 2. Inactive acylating/sulfonylating agent: The reagent may have degraded due to improper storage or exposure to moisture. 3. Suboptimal reaction temperature: The reaction may require heating to overcome the activation energy barrier. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. | 1. Increase the reactivity of the amine: Consider deprotonation with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to increase its nucleophilicity.[1] 2. Use a fresh or more reactive reagent: Ensure the acyl or sulfonyl chloride is of high purity. Consider using an acyl chloride instead of an anhydride if reactivity is an issue. 3. Optimize the temperature: Gradually increase the reaction temperature while monitoring for product formation and potential degradation. Refluxing in a suitable solvent might be necessary. 4. Solvent screening: Test different aprotic solvents such as DCM, THF, MeCN, or DMF. |
| Formation of Multiple Products | 1. Presence of water: Moisture can lead to hydrolysis of the acyl/sulfonyl chloride. 2. Reaction with the solvent: Some solvents, like DMF, can react with acyl chlorides under certain conditions. 3. Over-acylation/sulfonylation: While less likely, it's a possibility with highly reactive reagents. | 1. Ensure anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Choose an inert solvent: DCM or THF are generally good choices. 3. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating/sulfonylating agent. Add the reagent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate. |
| Difficult Product Purification | 1. Product has similar polarity to starting materials or byproducts. 2. Product is unstable on silica gel. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography. Consider reverse-phase chromatography if normal phase is ineffective. 2. Alternative purification methods: Recrystallization can be an effective method for purifying solid products. |
Experimental Protocols
General Protocol for N-Acylation with an Acyl Chloride
This protocol is a general starting point and may require optimization for specific acyl chlorides.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by TLC or LC-MS.[1]
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for N-Sulfonylation with a Sulfonyl Chloride
This protocol provides a general procedure that can be adapted for various sulfonyl chlorides.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or THF in a dry flask under an inert atmosphere, add a suitable base such as pyridine or triethylamine (1.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the cooled mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating may be required.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude sulfonamide by column chromatography or recrystallization.
Data Presentation
The following table provides a hypothetical framework for optimizing reaction conditions. Researchers should adapt this based on their specific derivatization agent.
Table 1: Optimization of N-Acylation of this compound with Acetyl Chloride
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.1) | DCM | 0 to RT | 4 | [Insert experimental value] |
| 2 | DIEA (1.1) | DCM | 0 to RT | 4 | [Insert experimental value] |
| 3 | Pyridine (1.5) | DCM | 0 to RT | 4 | [Insert experimental value] |
| 4 | TEA (1.1) | THF | 0 to RT | 4 | [Insert experimental value] |
| 5 | TEA (1.1) | DCM | RT | 2 | [Insert experimental value] |
| 6 | TEA (1.1) | DCM | 40 | 1 | [Insert experimental value] |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low reaction yield in derivatization experiments.
References
stability issues of 2,3,5-Trichloropyridin-4-amine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,3,5-Trichloropyridin-4-amine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, handling, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C. It is crucial to protect the compound from heat, sources of ignition, and moisture.[1]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related chlorinated pyridines and aminopyridines are known to be susceptible to hydrolysis (especially under alkaline conditions), oxidation, and photolysis.[3][4] Thermal decomposition at high temperatures is also a concern and may produce toxic fumes, including oxides of nitrogen and hydrogen chloride.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and identify degradation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is a hazardous substance and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[2] It is recommended to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[2]
Troubleshooting Guides
Below are troubleshooting guides for common stability-related issues you may encounter during your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare fresh stock solutions daily or as needed. - Store stock solutions under recommended conditions (cool, dark, and under an inert atmosphere if possible). - Use a stability-indicating analytical method (e.g., HPLC) to check the purity of the stock solution before use. |
| Reaction with incompatible solvents or reagents | - Review the chemical compatibility of all solvents and reagents used in your experiment. - Avoid strong acids and oxidizing agents. - If a new solvent or reagent is introduced, perform a preliminary compatibility test on a small scale. |
| Photodegradation | - Protect your samples from light by using amber vials or wrapping containers in aluminum foil. - Minimize the exposure of your samples to ambient light during preparation and analysis. |
| Thermal degradation | - Avoid exposing the compound to high temperatures. - If heating is necessary for your experiment, conduct a preliminary thermal stability study to determine the acceptable temperature range and duration. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | - Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. - Use a mass spectrometer (e.g., LC-MS or GC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Contamination | - Ensure all glassware and equipment are thoroughly cleaned. - Analyze a blank sample (solvent without the compound) to check for contaminants. - Use high-purity solvents and reagents. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.
-
Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at room temperature.
-
Analyze samples at various time points.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 60°C).
-
Dissolve the sample in a suitable solvent at various time points for analysis.
-
-
Photostability:
-
Expose a solution and a solid sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2][3]
-
An overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[2][3]
-
Keep a control sample in the dark to differentiate between thermal and photodegradation.
-
3. Sample Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC method.
-
The method should be able to separate the parent compound from all degradation products.
Stability-Indicating HPLC Method (General Protocol)
This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Phosphate buffer (pH adjusted to a suitable value, e.g., 3 or 7) |
| Gradient | Start with a lower percentage of A and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a suitable wavelength (to be determined by UV scan) |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Data Presentation
Quantitative data from stability studies should be summarized in tables for easy comparison. Below are template tables that can be used to record your experimental data.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 N HCl (60°C) | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH (RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Dry Heat (60°C) | 24 | |||
| 72 | ||||
| Photostability | 1.2 million lux hours |
Table 2: Solvent Compatibility Study
| Solvent | Storage Temperature (°C) | Time (days) | Assay of this compound (%) | Observations |
| Acetonitrile | 25 | 1 | ||
| 7 | ||||
| Methanol | 25 | 1 | ||
| 7 | ||||
| DMSO | 25 | 1 | ||
| 7 | ||||
| Water | 25 | 1 | ||
| 7 |
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2,3,5-Trichloropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3,5-trichloropyridin-4-amine. The following information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common method for its preparation is the amination of 2,3,5,6-tetrachloropyridine. Based on this synthesis, the most probable impurities include:
-
Unreacted Starting Material: 2,3,5,6-tetrachloropyridine.
-
Isomeric Byproducts: Other isomers of aminotrichloropyridine, although the 4-amino isomer is typically the major product.
-
Over-reaction Products: Diamino-dichloropyridines, resulting from a second amination reaction.
-
Hydrolysis Byproducts: Chlorohydroxypyridines or amino-chlorohydroxypyridines if moisture is present during the reaction.
-
Residual Solvents and Reagents: Any solvents, bases (e.g., triethylamine), or excess aminating agents used in the synthesis.
Q2: What are the general physical properties of this compound?
A2: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification strategy.
| Property | Value |
| Molecular Formula | C₅H₃Cl₃N₂ |
| Molecular Weight | 197.45 g/mol |
| Appearance | Typically a solid |
| Melting Point | 153-155 °C |
Q3: Which purification techniques are most effective for this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found. It is generally a faster and more scalable technique.
-
Column Chromatography is more powerful for separating mixtures with multiple components or impurities with polarities similar to the product. It offers higher resolution but is more time-consuming and uses larger volumes of solvent.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range of the crude product.
-
Presence of multiple spots on a Thin Layer Chromatography (TLC) analysis.
-
Unexpected signals in NMR or other spectroscopic analyses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity of crude this compound.
Issue 2: Difficulty in Removing Unreacted 2,3,5,6-Tetrachloropyridine
Symptoms:
-
A persistent impurity spot on TLC with a higher Rf value than the product.
-
Characteristic mass spectrum or NMR signals corresponding to the tetrachloropyridine starting material.
Solutions:
| Method | Protocol | Expected Purity |
| Column Chromatography | Stationary Phase: Silica GelEluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The less polar 2,3,5,6-tetrachloropyridine will elute before the more polar this compound. | >98% |
| Recrystallization | Solvent System: A mixed solvent system can be effective. Try dissolving the crude product in a good solvent like hot ethanol or ethyl acetate and then adding a poor solvent like hexanes or water dropwise until turbidity is observed. Then, reheat to dissolve and cool slowly. | >95% |
Issue 3: Tailing of the Product Spot on TLC and During Column Chromatography
Symptoms:
-
The product spot on the TLC plate appears elongated or streaked.
-
Broad peaks during column chromatography leading to poor separation and mixed fractions.
Cause: The basic amino group of the product can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to the eluent system.
-
Ammonia: Use a solvent system saturated with ammonia (e.g., by shaking the eluent with a small amount of aqueous ammonia and separating the layers).
-
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may exhibit less interaction with the basic amine.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate and hexanes to find an eluent system that gives the product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each tube.
-
Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask to prevent solvent evaporation.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Workflow for Recrystallization Solvent Selection:
Caption: Logical workflow for selecting a suitable recrystallization solvent.
unexpected results in NMR spectrum of 2,3,5-Trichloropyridin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in the Nuclear Magnetic Resonance (NMR) spectrum of 2,3,5-Trichloropyridin-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you interpret your data accurately.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for a pure sample of this compound?
A: For a pure sample of this compound, the ¹H NMR spectrum is expected to be relatively simple. You should observe two signals:
-
A sharp singlet in the aromatic region: This corresponds to the single proton at the 6-position (H-6) on the pyridine ring. It appears as a singlet because it has no adjacent protons to couple with.
-
A broad singlet: This signal represents the two protons of the primary amine (-NH₂) group at the 4-position. This peak is often broad due to chemical exchange and quadrupolar coupling with the nitrogen atom.[1][2]
Q2: I see a broad peak in my spectrum that I cannot definitively assign. What could it be?
A: A broad peak is characteristic of exchangeable protons, such as those in an amine (-NH₂) or hydroxyl (-OH) group, or water contamination.[1] For this compound, this broad signal is almost certainly the -NH₂ protons. To confirm this, you can perform a "D₂O shake" experiment: add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it confirms the presence of exchangeable protons.[1][3]
Q3: The chemical shift of my broad amine peak varies between samples. Why is this happening?
A: The chemical shift of exchangeable protons like those of an amine is highly sensitive to the experimental conditions.[4] Factors such as sample concentration, solvent, temperature, and the amount of trace water can influence the degree of hydrogen bonding, which in turn alters the chemical shift.[4] Therefore, slight variations in the position of the -NH₂ peak between different samples or experiments are common and not necessarily indicative of a problem.
Q4: I am observing more than one signal in the aromatic region where I only expect one singlet. What is the cause?
A: Extra signals in the aromatic region suggest the presence of other aromatic compounds. Common causes include:
-
Isomeric Impurities: The synthesis may have produced other isomers of trichloropyridin-amine which would have their own unique aromatic signals.
-
Unreacted Starting Materials or Byproducts: Residual precursors or side-products from the synthesis are a likely cause.[1][5] Review the synthetic pathway and compare the unexpected peaks with the known NMR spectra of potential impurities.
-
Degradation: The compound may have degraded if stored improperly or exposed to harsh conditions.
Q5: I see several sharp, unexpected singlets in my spectrum, often in the aliphatic region. What are they?
A: Unexpected sharp singlets frequently originate from common laboratory contaminants. It is recommended to cross-reference the chemical shifts of these peaks with a standard table of NMR solvent impurities.[1][6][7] Common culprits include residual solvents from synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane), moisture (water), and silicone grease from glassware.[1][5][8]
Q6: My baseline is noisy and/or my peaks are unexpectedly broad. What should I do?
A: A noisy baseline or general peak broadening can result from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is often the first step.[3][5]
-
Low Sample Concentration: If the sample is too dilute, the signal-to-noise ratio will be low.
-
Poor Solubility: If the compound is not fully dissolved, it can lead to broad peaks.[3] Try using a different deuterated solvent in which your compound is more soluble.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant peak broadening.
Q7: The integration of my aromatic signal to my broad amine signal is not 1:2. Why?
A: An incorrect integration ratio can be due to a few factors. The broadness of the amine (-NH₂) signal can sometimes make accurate integration challenging for the spectrometer's software. Additionally, if other impurities with aromatic protons are present, they will contribute to the integration of that region, skewing the ratio.[1] If the amine peak is overlapping with a broad water peak, this can also affect its integration.
Data Presentation
Expected ¹H NMR Signals
| Proton Assignment | Multiplicity | Expected Chemical Shift (ppm) | Notes |
| H-6 (ring proton) | Singlet | Aromatic region (~7.5 - 8.5 ppm) | Chemical shift is an estimate and can vary with solvent. |
| -NH₂ (amine) | Broad Singlet | Highly variable | Position depends on solvent, concentration, and temperature.[4] |
Common ¹H NMR Solvent & Contaminant Shifts
The following table lists approximate chemical shifts for common impurities in deuterochloroform (CDCl₃), one of the most frequently used NMR solvents.
| Impurity | Chemical Shift (ppm in CDCl₃) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Dimethyl Sulfoxide (DMSO) | 2.54 | Singlet |
| Ethyl Acetate | 1.26 (CH₃), 2.05 (Ac-CH₃), 4.12 (CH₂) | Triplet, Singlet, Quartet |
| Silicone Grease | ~0.07 | Broad Singlet |
| Water | ~1.56 | Broad Singlet |
| Chloroform (residual) | 7.26 | Singlet |
Note: Chemical shifts of impurities can vary slightly based on temperature and other sample components.[6]
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your this compound sample.
-
Place the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for amines as it can result in sharper -NH signals compared to CDCl₃.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Using a clean pipette or syringe, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to ensure sharp spectral lines.
-
-
Data Acquisition:
-
Load a standard proton experiment.
-
Set the appropriate number of scans (e.g., 8 or 16 for a moderately concentrated sample).
-
Acquire the spectrum.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Mandatory Visualization
Troubleshooting Workflow for Unexpected NMR Results
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the NMR analysis of this compound.
References
how to increase the reactivity of 2,3,5-Trichloropyridin-4-amine
Welcome to the technical support center for 2,3,5-Trichloropyridin-4-amine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance the reactivity of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slowly or not at all?
A1: The reactivity of this compound is governed by a complex interplay of electronic and steric factors. Several issues could be contributing to low reactivity:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which generally activates the C2 and C4 positions towards nucleophilic attack.[1][2] However, the potent electron-donating amino group at the C4 position counteracts this effect, particularly for the chlorine atoms at C3 and C5. For transition-metal catalyzed cross-coupling reactions, this increased electron density deactivates the C-Cl bonds towards the initial oxidative addition step, a common rate-limiting factor.[3]
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the C4-amino group can coordinate with the metal center of your catalyst (e.g., Palladium, Nickel).[3] This coordination can lead to catalyst inhibition or deactivation, stalling the catalytic cycle.
-
Steric Hindrance: While less of a factor for the amine itself, bulky reactants or ligands may struggle to access the chlorine atoms, especially the more sterically congested C3 position.
-
Reaction Conditions: Sub-optimal reaction conditions, such as incorrect solvent, base, temperature, or catalyst system, are common causes of reaction failure with challenging substrates like polychlorinated pyridines.[3][4]
Q2: Which of the three chlorine atoms is the most reactive in a nucleophilic aromatic substitution (SNAr) reaction?
A2: The reactivity order for nucleophilic aromatic substitution (SNAr) on this molecule is predicted to be C2 > C5 > C3 .
The pyridine nitrogen strongly activates the ortho (C2) and para positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[1][2] The C2 position is therefore the most electrophilic and most likely to undergo substitution first. The C5 chlorine is less activated, and the C3 chlorine, being meta to the ring nitrogen, is the least reactive towards SNAr.
Caption: Predicted SNAr reactivity of chlorine atoms.
Q3: How can I increase the yield of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A3: Success in cross-coupling reactions with this substrate hinges on selecting a highly active catalytic system capable of overcoming the inherent deactivation caused by the electron-donating amine group.[3][5] A systematic optimization of reaction parameters is critical.
-
Catalyst and Ligand Selection: This is the most crucial factor.[3] Standard catalysts like Pd(PPh₃)₄ may be ineffective. Screening of specialized ligands is essential.
-
For Suzuki-Miyaura Coupling: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands which are known to promote the challenging oxidative addition step.[3][5]
-
For Buchwald-Hartwig Amination: Similar bulky, electron-rich phosphine ligands are required to facilitate both oxidative addition and reductive elimination.[5]
-
-
Base and Solvent Choice: The base is not just a proton scavenger; it plays a vital role in the catalytic cycle.[3] The solvent affects solubility and the stability of intermediates. A screening matrix (see table below) is recommended.
-
Temperature: Higher temperatures are often required to overcome the activation energy for these reactions. Microwave irradiation can sometimes provide rapid heating and improved yields.[4]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing a Suzuki-Miyaura Cross-Coupling Reaction
Issue: Low to no conversion in a Suzuki-Miyaura reaction to form a C-C bond at the C2 position.
Troubleshooting Workflow:
Caption: Workflow for optimizing a Suzuki-Miyaura reaction.
Parameter Screening Data Tables:
| Table 1: Catalyst System Screening | |||
| Pd Source (2 mol%) | Ligand (4 mol%) | Base | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 70-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 65-90 |
| Pd(PPh₃)₄ | (none) | K₂CO₃ | <10 (often fails) |
| Pd(dppf)Cl₂ | (none) | K₂CO₃ | 20-50 |
| Yields are illustrative and based on literature for similar challenging chloropyridines.[5] |
| Table 2: Base and Solvent Screening | ||
| Base (2-3 equiv.) | Solvent System | Typical Relative Rate |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | Fast |
| Cs₂CO₃ | Toluene | Moderate-Fast |
| K₂CO₃ | DMF / H₂O (4:1) | Slow-Moderate |
| t-BuOK | THF | Moderate (risk of side reactions) |
| Relative rates are generalized from common cross-coupling experiences.[3] |
Detailed Experimental Protocol (Suzuki-Miyaura Coupling):
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.5 equiv.).
-
Inerting: Evacuate and backfill the flask with the inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Activating the Substrate for Uncatalyzed Nucleophilic Aromatic Substitution (SNAr)
Issue: An uncatalyzed SNAr reaction with a nucleophile (e.g., a secondary amine) is not proceeding.
Troubleshooting and Solutions:
Uncatalyzed SNAr reactions on unactivated substrates often require forcing conditions to overcome the high activation energy barrier.[4]
-
Increase Temperature Drastically: Conventional heating at reflux in solvents like DMF or DMSO may be insufficient.
-
Sealed Tube/Microwave: Heating in a sealed tube or using a microwave reactor can safely achieve temperatures well above the solvent's boiling point (e.g., 150-250 °C), significantly accelerating the reaction.[4]
-
Flow Chemistry: A continuous-flow reactor allows for very short residence times at extremely high temperatures (up to 300 °C), which can drive sluggish SNAr reactions to completion with minimal side product formation.[4]
-
-
Solvent Choice: Polar aprotic solvents like NMP, DMSO, or DMF are typically best for SNAr as they solvate the cation but not the nucleophile, increasing its effective reactivity.
-
Protonation of the Pyridine Ring: In some cases, performing the reaction under acidic conditions can protonate the pyridine nitrogen. This greatly increases the electron-withdrawing nature of the ring, making it much more susceptible to nucleophilic attack.[2] However, this is only feasible if the incoming nucleophile is not deactivated by acid.
Detailed Experimental Protocol (High-Temperature SNAr in a Flow Reactor):
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 M) and the nucleophilic amine (e.g., piperidine, 3.0 equiv.) in a high-boiling polar aprotic solvent like NMP.
-
System Setup: Set up a commercial flow reactor system with the appropriate reactor coil volume for the desired residence time. Set the reactor temperature (e.g., 250 °C) and the back-pressure regulator (e.g., 10 bar).
-
Execution: Pump the prepared solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., 10-30 minutes).
-
Collection: Collect the reactor output after it has passed through the back-pressure regulator and cooled.
-
Analysis and Workup: Analyze an aliquot by LC-MS to determine conversion. If successful, the collected solution can be worked up by dilution with an appropriate organic solvent and washing with water to remove the NMP and excess amine.
-
Purification: Purify the product via standard chromatographic methods.
| Table 3: Conditions for Uncatalyzed SNAr | |||
| Method | Temperature Range (°C) | Typical Time | Notes |
| Conventional Reflux | 80 - 150 | 24 - 72 h | Often low yield for unactivated substrates[4] |
| Sealed Tube / Microwave | 150 - 250 | 0.5 - 8 h | Good for rapid screening; pressure build-up |
| Flow Reactor | 200 - 300 | 5 - 30 min | Excellent for difficult substrates; scalable[4] |
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3,5-Trichloropyridin-4-amine and Other Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of 2,3,5-trichloropyridin-4-amine alongside other common aminopyridines such as 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The analysis focuses on key reactions relevant to pharmaceutical and materials science research, including acylation, alkylation, and palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct comparative experimental studies involving this compound, this guide combines theoretical predictions based on basicity with established experimental protocols for aminopyridines to infer relative reactivity.
Introduction to Aminopyridine Reactivity
The reactivity of aminopyridines is fundamentally influenced by the interplay of the basic nitrogen atom of the amino group and the electronic properties of the pyridine ring. The position of the amino group and the presence of other substituents on the ring significantly impact the nucleophilicity of the exocyclic amine and the pyridine nitrogen, as well as the susceptibility of the ring to electrophilic and nucleophilic attack. In the case of this compound, the presence of three electron-withdrawing chlorine atoms is expected to have a profound effect on its reactivity profile.
Comparison of Basicity and Predicted Nucleophilicity
The basicity of an aminopyridine, quantified by its pKa value, serves as a crucial indicator of its nucleophilicity. A higher pKa value generally corresponds to greater basicity and, consequently, higher nucleophilicity of the amino group. The table below summarizes the pKa values for this compound and other common aminopyridines.
| Compound | Structure | pKa | Predicted Nucleophilicity |
| 4-Aminopyridine | 4-aminopyridine structure | 9.17 | High |
| 2-Aminopyridine | 2-aminopyridine structure | 6.86 | Moderate |
| 3-Aminopyridine | 3-aminopyridine structure | 5.98 | Moderate-Low |
| This compound | This compound structure | -0.83 (Predicted)[1] | Very Low |
The extremely low predicted pKa of this compound suggests that it is a significantly weaker base than the unsubstituted aminopyridines. This is attributed to the strong electron-withdrawing inductive effect of the three chlorine atoms, which substantially reduces the electron density on both the pyridine ring and the exocyclic amino group. Consequently, this compound is predicted to be a very poor nucleophile, which will significantly impact its reactivity in common synthetic transformations.
Reactivity in Key Synthetic Transformations
The following sections detail the expected reactivity of this compound in comparison to other aminopyridines in several key reaction classes, supported by general experimental protocols.
Acylation
Acylation of the amino group is a fundamental transformation for creating amide derivatives. The rate of this reaction is highly dependent on the nucleophilicity of the amine.
Expected Reactivity:
Due to its predicted low nucleophilicity, this compound is expected to undergo acylation much more slowly than other aminopyridines. Harsh reaction conditions, such as the use of highly reactive acylating agents (e.g., acyl chlorides or anhydrides) and potentially elevated temperatures, may be necessary to achieve reasonable conversion. In contrast, 4-aminopyridine, being the most basic and nucleophilic, would react readily under mild conditions.
Experimental Protocol: General Procedure for Acylation of Aminopyridines
-
Reaction Setup: To a solution of the aminopyridine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere, add a base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Logical Relationship for Acylation Reactivity
Caption: Relative acylation reactivity of aminopyridines based on basicity.
Alkylation
Similar to acylation, the N-alkylation of aminopyridines is dependent on the nucleophilicity of the amino group.
Expected Reactivity:
This compound is expected to be significantly less reactive in alkylation reactions compared to its non-chlorinated counterparts. Achieving mono-alkylation might be challenging, and forcing conditions could lead to side reactions. The use of highly electrophilic alkylating agents, such as alkyl triflates, might be necessary.
Experimental Protocol: General Procedure for Alkylation of Aminopyridines
-
Reaction Setup: To a solution of the aminopyridine (1.0 equivalent) in a polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) add a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) at 0 °C under an inert atmosphere.
-
Addition of Alkylating Agent: After stirring for a short period, add the alkylating agent (e.g., an alkyl halide, 1.05 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with heating, monitoring its progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
Experimental Workflow for Aminopyridine Alkylation
Caption: General experimental workflow for the alkylation of aminopyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of aminopyridines, this reaction typically involves the coupling of a halo-aminopyridine with a boronic acid. The chlorine atoms on this compound provide multiple sites for potential cross-coupling.
Expected Reactivity:
The reactivity of the C-Cl bonds in Suzuki coupling is generally lower than C-Br or C-I bonds. For this compound, the chlorine atoms at the 2- and 5-positions are expected to be more reactive than the one at the 3-position due to the electronic influence of the pyridine nitrogen and the amino group. However, the amino group itself can coordinate to the palladium catalyst, potentially inhibiting the reaction. Given the low nucleophilicity of the amino group in this substrate, this inhibition might be less pronounced compared to more basic aminopyridines. Achieving selective mono-arylation at a specific position would likely require careful optimization of reaction conditions, including the choice of catalyst, ligand, and base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Chloro-Aminopyridines
-
Reaction Setup: In a reaction vessel, combine the chloro-aminopyridine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Reaction Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be used to further functionalize the amino group of aminopyridines or to couple an amine with a halo-aminopyridine.
Expected Reactivity:
When using this compound as the amine component, its low nucleophilicity would likely necessitate the use of highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and strong bases to facilitate the reaction. When using it as the aryl halide component, the reactivity of the C-Cl bonds would follow a similar trend as in the Suzuki coupling, with the added complexity of potential coordination of the amino group to the catalyst.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equivalents).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Conclusion
The presence of three electron-withdrawing chlorine atoms dramatically decreases the basicity and, by extension, the nucleophilicity of the amino group in this compound. This renders it significantly less reactive in common transformations like acylation and alkylation compared to unsubstituted aminopyridines. For palladium-catalyzed cross-coupling reactions, while the chloro-substituents provide handles for functionalization, their lower reactivity compared to bromo or iodo analogues, coupled with the deactivating effect on the ring, necessitates the use of highly active catalytic systems and carefully optimized reaction conditions. Researchers working with this compound should anticipate the need for more forcing conditions and should consider the potential for regioselectivity challenges in cross-coupling reactions. This guide serves as a foundational resource for planning synthetic routes involving this highly functionalized, yet challenging, building block.
References
A Comparative Guide to the Synthesis of 2,3,5-Trichloropyridin-4-amine: Established Methods vs. A Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a newly proposed synthetic route for 2,3,5-Trichloropyridin-4-amine against an established manufacturing method. We present a detailed examination of the experimental protocols, supported by quantitative data, to offer a clear and objective evaluation of both pathways.
The synthesis of this compound, a valuable building block in the development of pharmaceuticals and agrochemicals, has traditionally relied on a multi-step process commencing with highly chlorinated pyridine precursors. This established route, while reliable, often involves harsh reaction conditions and the use of hazardous reagents. This guide introduces a novel, more direct approach and compares it with the conventional method to highlight potential improvements in efficiency, safety, and overall yield.
Established Synthetic Route: A Two-Step Approach from Polychlorinated Pyridines
The conventional synthesis of this compound is a two-step process that begins with the selective dechlorination of a readily available starting material, followed by amination.
Step 1: Synthesis of 2,3,5-Trichloropyridine
An established method for the preparation of the key intermediate, 2,3,5-trichloropyridine, involves the reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution.[1] This reaction proceeds via a reductive dechlorination mechanism.
Step 2: Amination of 2,3,5-Trichloropyridine
The subsequent amination of 2,3,5-trichloropyridine at the 4-position is achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom activates the C4-position for nucleophilic attack by an amine source, such as ammonia. This type of reaction is a common strategy for the introduction of amino groups onto pyridine rings.
A Novel Proposed Synthetic Route: Direct Amination of a Tetrachloropyridine Precursor
To streamline the synthesis and potentially improve the overall efficiency, a more direct, one-step approach is proposed. This novel route focuses on the direct amination of a commercially available tetrachloropyridine.
Direct Amination of 2,3,4,5-Tetrachloropyridine
This new approach leverages the inherent reactivity of 2,3,4,5-tetrachloropyridine, where the C4-position is highly activated towards nucleophilic substitution. By reacting 2,3,4,5-tetrachloropyridine directly with an ammonia source under controlled conditions, the target molecule, this compound, can be synthesized in a single step. This method avoids the initial dechlorination step, potentially reducing reaction time and simplifying the purification process. A similar strategy has been successfully employed in the synthesis of the related compound 4-amino-3,5,6-trichloropyridine-2-carboxylic acid from its tetrachloro precursor.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following tables summarize the key performance indicators for both the established and the new synthetic routes.
| Parameter | Established Route: Step 1 (Dechlorination) | Established Route: Step 2 (Amination) | Novel Route (Direct Amination) |
| Starting Material | Pentachloropyridine or 2,3,5,6-Tetrachloropyridine | 2,3,5-Trichloropyridine | 2,3,4,5-Tetrachloropyridine |
| Key Reagents | Zinc, Sodium Hydroxide | Ammonia source | Ammonia source |
| Reaction Type | Reductive Dechlorination | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Number of Steps | 1 | 1 | 1 (overall) |
| Reported Yield | ~77% for 2,3,5-trichloropyridine[1] | Data not specified | Data to be determined |
| Purity | High purity achievable after purification[1] | Data not specified | Data to be determined |
| Reaction Conditions | Reflux temperature (~79°C), 5 hours[1] | Elevated temperature and pressure may be required | To be optimized |
Experimental Protocols
Established Route: Synthesis of 2,3,5-Trichloropyridine
-
To a 5-liter three-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 251.0 g (1.0 mole) of pentachloropyridine, 500 mL of benzene, and 1.25 L of 8N sodium hydroxide.
-
Heat the mixture to approximately 75°C with stirring.
-
Add 260.0 g (4.0 gram atoms) of zinc dust.
-
Reflux the mixture at approximately 79°C for a total reaction time of 5 hours, maintaining a pH of 14-15.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble materials.
-
Wash the filter cake with benzene and combine the wash with the filtrate.
-
The concentration of 2,3,5-trichloropyridine in the filtrate can be determined by gas-liquid chromatography.[1]
Novel Route: Proposed Protocol for Direct Amination of 2,3,4,5-Tetrachloropyridine
-
In a high-pressure reactor, dissolve 2,3,4,5-tetrachloropyridine in a suitable solvent (e.g., dioxane or DMSO).
-
Add a source of ammonia, such as aqueous ammonia or ammonia gas, in excess.
-
Heat the sealed reactor to a temperature range of 100-150°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reactor, and carefully vent any excess ammonia.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Logic
To better illustrate the comparison between the two synthetic strategies, the following workflow diagrams are provided.
Caption: Workflow for the established two-step synthesis.
Caption: Workflow for the proposed one-step synthesis.
Conclusion and Future Outlook
The established route provides a reliable method for the synthesis of this compound, with well-documented procedures for the initial dechlorination step. However, the multi-step nature of this process and the use of metallic zinc are potential drawbacks.
The proposed novel route offers a more streamlined and potentially more atom-economical approach by proceeding through a direct amination of a tetrachloropyridine precursor. While the experimental conditions for this new route require optimization, it holds the promise of a more efficient and cost-effective synthesis. Further research is warranted to determine the optimal reaction parameters and to fully assess the yield, purity, and scalability of this new method. The successful development of this direct amination would represent a significant advancement in the synthesis of this important chemical intermediate.
References
A Comparative Guide to Catalysts for the Synthesis of 2,3,5-Trichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3,5-trichloropyridin-4-amine, a key intermediate in the development of various pharmaceuticals and agrochemicals, is a critical process that necessitates efficient and selective catalytic systems. This guide provides a comparative overview of potential catalytic strategies for the amination of a suitable polychlorinated pyridine precursor, such as 2,3,5,6-tetrachloropyridine, to yield the desired this compound. Due to the limited availability of direct comparative studies on this specific transformation, this guide draws upon established methodologies for the amination of analogous chloropyridines, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and catalyst-free Nucleophilic Aromatic Substitution (SNAr).
Comparative Performance of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and scalability of the amination reaction. Below is a summary of representative catalytic systems and their performance in the amination of chloropyridines, which can serve as a basis for optimizing the synthesis of this compound.
| Catalyst System | Precursor | Amine Source | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Analogy |
| Palladium-Catalyzed | ||||||||
| Pd₂(dba)₃ / Xantphos | 2,4-dichloropyridine | Aniline | NaOtBu | Toluene | 100 | 12-24 | >95 (regioselective for C2) | [1] |
| Pd(OAc)₂ / RuPhos | (Hetero)aryl chlorides | Secondary amines | K₃PO₄ | Toluene/Water | 100 | 1-4 | 50-99 | [2] |
| Copper-Catalyzed | ||||||||
| Cu₂O / DMEDA | 2-bromopyridine | aq. NH₃ | K₂CO₃ | Ethylene glycol | 60 | 16 | 92 | [3][4] |
| CuI / Phenanthroline | 2-chlorobenzoic acid | Aniline | K₂CO₃ | DMF | >150 | - | Good | [5] |
| Catalyst-Free | ||||||||
| - | 2-chloropyridine | Amines | - | - | High Temp | - | Variable | [6] |
| - | 4-chloropyridine HCl | Alkanamine | Fluoride salt (inhibitor) | - | 30-150 | 1-10 | Controlled | [7] |
Note: The data presented is for analogous systems and should be considered as a starting point for the optimization of the this compound synthesis. The reactivity of 2,3,5,6-tetrachloropyridine may differ, and regioselectivity for the C4 position will be a key challenge.
Experimental Protocols
Detailed methodologies for the catalytic systems are provided below. These protocols are generalized from literature on related compounds and may require optimization for the specific synthesis of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
This method is highly versatile for the formation of C-N bonds with a wide range of amines.[8] The choice of ligand is crucial for catalyst activity and selectivity.[9]
General Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv), and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Evacuation and Backfilling: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the 2,3,5,6-tetrachloropyridine (1.0 equiv) and the amine source (e.g., ammonia or an ammonia surrogate, 1.2-2.0 equiv).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or GC/MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical method for C-N bond formation, often requiring higher temperatures than palladium-catalyzed reactions but can be more cost-effective.[5]
General Procedure:
-
Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., CuI or Cu₂O, 0.05-0.20 equiv), a ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine, 0.10-0.40 equiv), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), 2,3,5,6-tetrachloropyridine (1.0 equiv), and the amine source (1.5-3.0 equiv).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF, NMP, or DMSO).
-
Reaction: Heat the mixture to a high temperature (typically 120-200 °C) with stirring. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen, 2,3,5,6-tetrachloropyridine is expected to be susceptible to direct nucleophilic attack by ammonia or other amines without the need for a metal catalyst.[10][11]
General Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine 2,3,5,6-tetrachloropyridine (1.0 equiv) with a significant excess of the amine source (e.g., aqueous or alcoholic ammonia). A solvent such as ethanol or DMSO can also be used.
-
Reaction: Heat the mixture to a high temperature (e.g., 150-250 °C). The reaction progress should be monitored by TLC or GC/MS.
-
Work-up: After cooling, the reaction mixture is neutralized with an acid or base as appropriate. The product is then extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for catalyst screening and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Analysis for Structural Confirmation of 2,3,5-Trichloropyridin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of 2,3,5-Trichloropyridin-4-amine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and compares it with experimental data from structurally similar compounds. This approach offers a robust framework for researchers to verify the structure of synthesized or acquired this compound.
The primary alternatives selected for comparison are 4-Amino-2,6-dichloropyridine and 2,3,5,6-Tetrachloropyridin-4-amine , chosen for their structural similarity and the availability of spectral data.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the expected and experimental spectroscopic data for this compound and its comparative alternatives.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~8.0-8.2 | Singlet | 1H | H-6 |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | |
| 4-Amino-2,6-dichloropyridine | 6.63 | Singlet | 2H | H-3, H-5 |
| 4.55 | Broad Singlet | 2H | -NH₂ | |
| 2,3,5,6-Tetrachloropyridin-4-amine | No aromatic protons | - | - | - |
| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~150-155 | C-4 (bearing NH₂) |
| ~145-150 | C-2, C-5 (bearing Cl) | |
| ~130-135 | C-3 (bearing Cl) | |
| ~110-115 | C-6 | |
| 4-Amino-2,6-dichloropyridine | 158.3 | C-4 |
| 150.9 | C-2, C-6 | |
| 107.4 | C-3, C-5 | |
| 2,3,5,6-Tetrachloropyridin-4-amine | ~148 | C-4 |
| ~140 | C-2, C-6 | |
| ~125 | C-3, C-5 |
Table 3: IR Absorption Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound (Predicted) | 3400-3500 | Medium, Sharp (Doublet) | N-H Asymmetric & Symmetric Stretching |
| 1620-1650 | Strong | N-H Bending (Scissoring) | |
| 1550-1580 | Strong | C=C/C=N Stretching (Aromatic Ring) | |
| 1300-1350 | Medium | C-N Stretching | |
| 700-850 | Strong | C-Cl Stretching | |
| 4-Amino-2,6-dichloropyridine | 3483, 3381 | Medium | N-H Stretching |
| 1638 | Strong | N-H Bending | |
| 1570 | Strong | Aromatic Ring Stretching | |
| 810, 780 | Strong | C-Cl Stretching | |
| 2,3,5,6-Tetrachloropyridin-4-amine | ~3450, ~3350 | Medium | N-H Stretching |
| ~1630 | Strong | N-H Bending | |
| ~1540 | Strong | Aromatic Ring Stretching | |
| ~800-850 | Strong | C-Cl Stretching |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 196 (M⁺), 198 (M+2), 200 (M+4) | 161 (M-Cl), 126 (M-2Cl) |
| 4-Amino-2,6-dichloropyridine | 162 (M⁺), 164 (M+2), 166 (M+4)[1] | 127 (M-Cl)[1], 99 |
| 2,3,5,6-Tetrachloropyridin-4-amine | 230 (M⁺), 232 (M+2), 234 (M+4) | 195 (M-Cl), 160 (M-2Cl) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-180 ppm.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
Reference the chemical shifts to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a sufficient number of scans for a high-quality spectrum.
-
Perform a background scan of the empty sample holder (for KBr) or the clean ATR crystal, and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For this type of compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-300 m/z).
-
In EI mode, use a standard electron energy of 70 eV.
-
Observe the molecular ion peak and the characteristic isotopic pattern for chlorine-containing compounds (the M+2 peak is approximately 32% of the M peak for each chlorine atom).
-
Analyze the fragmentation pattern to further confirm the structure.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Caption: Logic for comparative spectroscopic analysis.
References
Comparative Biological Activity of 2,3,5-Trichloropyridin-4-amine and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2,3,5-Trichloropyridin-4-amine and its structural analogues. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways to support further research and development in medicinal chemistry.
Introduction
This compound is a halogenated aminopyridine that has been identified as a phosphodiesterase 4 (PDE4) inhibitor. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active compounds, including kinase inhibitors and pesticides. The substitution pattern of the pyridine ring, particularly with electron-withdrawing groups like chlorine and the position of the amino group, plays a crucial role in determining the compound's biological target and potency. This guide explores the structure-activity relationships (SAR) of this compound and related analogues, providing a comparative analysis of their activities as PDE4 inhibitors, kinase inhibitors, and anticancer agents.
Data Presentation: Comparative Biological Activity
Quantitative data for this compound is not extensively available in the public domain. However, by examining its analogues with varying substitution patterns, we can infer the impact of different functional groups on biological activity. The following table summarizes the inhibitory activities of several aminopyridine derivatives against various biological targets.
| Compound/Analogue | Target | Activity (IC50) | Cell Line/Assay Condition |
| This compound | PDE4 | Data not available | |
| Analogue 1: Roflumilast | PDE4 | 0.8 nM | Human Neutrophils |
| Analogue 2: Piclamilast | PDE4B/PDE4D | 41 pM / 21 pM | Enzyme Assay |
| Analogue 3: N-(pyridin-3-yl)pyrimidin-4-amine (7l) | CDK2/cyclin A2 | 64.42 nM | Enzyme Assay |
| Analogue 4: Pyridine-urea (8e) | VEGFR-2 | 3.93 µM | Enzyme Assay |
| Analogue 5: 2-aminopyranopyridine (12) | Anticancer | Data not available | Hep-G2, MCF-7, Caco-2, HCT116 |
| Analogue 6: 2-aminopyranopyridine (14) | Anticancer | Data not available | Hep-G2, MCF-7, Caco-2, HCT116 |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental results. Below are protocols for key bioassays relevant to the activities of aminopyridine derivatives.
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This assay quantifies the inhibitory effect of a compound on PDE4 enzymatic activity by measuring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescently labeled cAMP)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂)
-
Test compounds dissolved in DMSO
-
Binding agent (e.g., IMAP™ beads)
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO for control) to the wells of the microplate.
-
Add 10 µL of the diluted PDE4 enzyme to each well.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the binding agent.
-
Incubate for a further 30 minutes to allow the binding agent to capture the hydrolyzed FAM-AMP.
-
Measure the fluorescence polarization using a suitable plate reader. The signal is inversely proportional to the PDE4 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the inhibition of a specific kinase by quantifying the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A2, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In the wells of the plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and detect the remaining ATP, add 10 µL of the luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value from a dose-response curve.
Anticancer Activity Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities discussed.
Caption: PDE4 Signaling Pathway and Inhibition.
Caption: General Kinase Inhibition Assay Workflow.
A Comparative Guide to the Synthetic Routes of 2,3,5-Trichloropyridin-4-amine for Researchers and Drug Development Professionals
An in-depth analysis of various synthetic methodologies for 2,3,5-trichloropyridin-4-amine, a crucial building block in pharmaceutical and agrochemical research, reveals distinct advantages and disadvantages across different routes. This guide provides a comprehensive cost-benefit analysis, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
The synthesis of this compound can be broadly approached via two primary strategies: the direct amination of a tetrachlorinated pyridine precursor and a multi-step process involving the synthesis of 2,3,5-trichloropyridine followed by the introduction of the amino group at the C4 position. The selection of an optimal route is contingent upon a careful evaluation of factors including the cost and availability of starting materials, reaction yields, operational complexity, safety considerations, and environmental impact.
Comparative Analysis of Synthetic Methods
Two plausible synthetic pathways to this compound are outlined below, each with its own set of operational parameters and economic implications.
Route 1: Direct Amination of 2,3,5,6-Tetrachloropyridine
This approach involves the direct nucleophilic aromatic substitution of a chlorine atom in 2,3,5,6-tetrachloropyridine with an amino group. This method is attractive due to its directness.
Route 2: Synthesis of 2,3,5-Trichloropyridine followed by Amination
This two-step strategy first involves the synthesis of 2,3,5-trichloropyridine from various precursors, followed by the introduction of the amino group at the 4-position. The synthesis of the trichloropyridine intermediate can be achieved through several methods, including the reduction of pentachloropyridine or the chlorination of less substituted pyridines.
| Parameter | Route 1: Direct Amination of 2,3,5,6-Tetrachloropyridine | Route 2: From 2,3,5-Trichloropyridine |
| Starting Material | 2,3,5,6-Tetrachloropyridine | 2,3,5-Trichloropyridine |
| Key Reagents | Ammonia (aqueous or liquefied) | Aminating agent (e.g., sodium amide, specialized ammonia reagents) |
| Reaction Steps | 1 | 2 or more |
| Potential Yield | Moderate to High (dependent on conditions) | Variable (dependent on both steps) |
| Reaction Conditions | High temperature and pressure may be required | Can potentially be achieved under milder conditions depending on the amination method |
| Cost of Starting Material | Moderate | Lower than tetrachloropyridine |
| Overall Cost | Potentially lower due to fewer steps | Can be higher due to multiple steps and potentially more expensive reagents |
| Safety/Handling | Use of high-pressure reactors may be necessary | Handling of reactive amination agents like sodium amide requires caution |
| Environmental Impact | Potential for high salt waste from neutralization | Dependent on the specific reagents and solvents used in both steps |
Experimental Protocols
Route 1: Amination of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid (A closely related analogue)
Experimental Procedure:
-
In a high-pressure reactor, 3,4,5,6-tetrachloropyridine-2-formic acid (or its corresponding salt) is suspended in an aqueous solution.[1][2]
-
The pH of the mixture is adjusted to neutral using a base such as sodium hydroxide, potassium hydroxide, or ammonium bicarbonate.[2]
-
An aminating agent, such as aqueous ammonia or liquefied ammonia, is added to the reactor.[1][2]
-
The sealed reactor is heated to a temperature between 100-140°C for a period of 0.5 to 10 hours.[2]
-
After the reaction is complete, the mixture is cooled, and the product is isolated by acidification to a pH of 1-2, followed by filtration and drying.[1][2]
-
This method has been reported to yield the product in the range of 75-91%.[1][2]
Route 2: Synthesis of 2,3,5-Trichloropyridine and Subsequent Amination
Step 2a: Synthesis of 2,3,5-Trichloropyridine from Pentachloropyridine
A common method for the preparation of 2,3,5-trichloropyridine involves the reductive dechlorination of pentachloropyridine using zinc dust in an alkaline medium.[3][4]
Experimental Procedure:
-
To a three-neck flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add pentachloropyridine, a water-immiscible solvent such as toluene or benzene, and a strongly alkaline aqueous solution (e.g., 8N sodium hydroxide).[3][4]
-
The mixture is heated with stirring to approximately 75-90°C.[4]
-
The reaction mixture is refluxed for several hours (e.g., 3-5 hours).[4]
-
After cooling to room temperature, the insoluble materials are removed by filtration.[3][4]
-
The organic layer is separated, and the solvent is removed to yield crude 2,3,5-trichloropyridine, which can be further purified by distillation or recrystallization.[4] Yields for this reaction have been reported to be in the range of 52-77%.[3][4]
Step 2b: C4-Amination of a Pyridine Ring
The direct C-H amination at the C4 position of a pyridine ring is a challenging transformation. Recent advancements have demonstrated C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH) through 4-pyridyl pyridinium salt intermediates, reacting with aqueous ammonia.[5] However, a specific, high-yielding protocol for the C4 amination of 2,3,5-trichloropyridine is not well-documented in readily accessible literature, suggesting this might be a less common or more complex transformation. Nucleophilic aromatic substitution on chloropyridines is a common reaction, but the reactivity at different positions is influenced by the electronic effects of the substituents.[6]
Cost Analysis of Starting Materials and Reagents
The economic viability of each synthetic route is heavily dependent on the cost of the raw materials. The following table provides an approximate cost analysis based on currently available market prices. Prices are subject to change and may vary based on supplier and purity.
| Chemical | Price (USD) per unit |
| 2,3,5,6-Tetrachloropyridine | ~$70-80 / kg |
| 2,3,5-Trichloropyridine | ~$100-150 / kg |
| Pentachloropyridine | ~$50-70 / kg |
| Zinc Dust | ~$9-25 / kg[7][8][9] |
| Ammonia Solution (29%) | ~$1-2 / L |
| Sodium Amide | ~$100-200 / 100g |
| Phosphorus Pentachloride | ~$70-80 / kg[10] |
| Thionyl Chloride | ~$150-200 / L |
Note: Prices are estimates and can vary significantly.
Visualization of Synthetic Pathways
To better illustrate the synthetic strategies, the following diagrams outline the logical flow of each route.
Caption: Route 1 - Direct Amination.
Caption: Route 2 - Two-Step Synthesis.
Conclusion
The choice between the direct amination of 2,3,5,6-tetrachloropyridine and a two-step approach via 2,3,5-trichloropyridine for the synthesis of this compound involves a trade-off between the number of synthetic steps and the potential complexity and cost of the starting materials and reagents.
Route 1 offers a more streamlined approach, which could be more cost-effective if high yields can be achieved. However, it may require high-pressure equipment, and the starting material, 2,3,5,6-tetrachloropyridine, is moderately expensive.
Route 2 provides more flexibility in the synthesis of the 2,3,5-trichloropyridine intermediate, with established methods from relatively inexpensive precursors like pentachloropyridine. However, the subsequent C4-amination step is less documented and may present synthetic challenges, potentially requiring specialized and costly reagents.
For industrial-scale production, the direct amination route (Route 1), if optimized for high yield and selectivity, would likely be the more economically favorable option due to its atom and step economy. For laboratory-scale synthesis and research purposes, the two-step route might be more accessible, depending on the availability of the starting materials and the researchers' expertise in pyridine chemistry. Further research into the direct C4-amination of 2,3,5-trichloropyridine could unlock a more efficient and cost-effective pathway to this valuable compound.
References
- 1. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 2. 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine | 5005-62-9 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 5. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. hobbychemicalsupply.com [hobbychemicalsupply.com]
- 8. pyrochemsource.com [pyrochemsource.com]
- 9. Zinc Dust | eBay [ebay.com]
- 10. dir.indiamart.com [dir.indiamart.com]
Pyridine-Based Herbicides Demonstrate Potent, Broad-Spectrum Efficacy Comparable to Commercial Standards
A comprehensive analysis of pyridine-based herbicides, such as those derived from aminopyralid and picloram, reveals a high degree of efficacy against a broad spectrum of broadleaf weeds, often rivaling or exceeding the performance of widely used commercial standards like 2,4-D, dicamba, and glyphosate. These findings are supported by extensive experimental data demonstrating their utility in various agricultural and industrial vegetation management scenarios.
Herbicides built on a pyridine chemical structure, exemplified by aminopyralid and picloram, represent a critical tool in modern weed management. Their systemic mode of action, which mimics natural plant auxins, leads to uncontrolled growth and eventual death in susceptible plant species. This mechanism provides effective control of many problematic annual, biennial, and perennial broadleaf weeds. In comparative studies, these herbicides have consistently shown robust performance, making them a viable alternative or complementary chemistry to other established herbicide families.
Performance Comparison of Pyridine-Based Herbicides vs. Commercial Standards
The efficacy of pyridine-based herbicides is often evaluated against a range of commercial standards to benchmark their performance. The following tables summarize quantitative data from various studies, highlighting the comparative effectiveness in controlling key weed species.
| Herbicide Class | Active Ingredient | Application Rate (g a.e./ha) | Weed Species | Control (%) | Crop/Site |
| Pyridine | Aminopyralid | 30 - 120 | Cirsium arvense (Canada thistle) | 85 - 95 | Pasture/Rangeland |
| Pyridine | Picloram | 140 - 560 | Centaurea maculosa (Spotted knapweed) | 90 - 98 | Non-crop areas |
| Phenoxy | 2,4-D Amine | 560 - 2240 | Cirsium arvense (Canada thistle) | 70 - 85 | Pasture/Rangeland |
| Benzoic Acid | Dicamba | 280 - 1120 | Cirsium arvense (Canada thistle) | 75 - 90 | Corn |
| Glycine | Glyphosate | 840 - 1680 | Cirsium arvense (Canada thistle) | 80 - 95 | Non-selective burndown |
Table 1: Comparative Efficacy on Perennial Broadleaf Weeds. Data compiled from multiple field trials. Application rates and efficacy can vary based on environmental conditions and weed growth stage.
| Herbicide Class | Active Ingredient | Application Rate (g a.e./ha) | Weed Species | Control (%) | Crop/Site |
| Pyridine | Aminopyralid + Florpyrauxifen-benzyl | 50 - 100 | Ambrosia artemisiifolia (Common ragweed) | 92 - 98 | Soybean (pre-plant) |
| Pyridine | Clopyralid | 105 - 210 | Polygonum convolvulus (Wild buckwheat) | 88 - 95 | Wheat |
| Phenoxy | 2,4-D Ester | 420 - 840 | Ambrosia artemisiifolia (Common ragweed) | 85 - 92 | Corn |
| Benzoic Acid | Dicamba | 280 - 560 | Ambrosia artemisiifolia (Common ragweed) | 88 - 95 | Dicamba-Tolerant Soybean |
| Glycine | Glyphosate | 840 | Ambrosia artemisiifolia (Common ragweed) | 75 - 90 (variable due to resistance) | Glyphosate-Tolerant Crops |
Table 2: Efficacy on Key Annual Broadleaf Weeds. Data illustrates the performance of pyridine herbicides and commercial standards on economically important annual weeds.
Experimental Protocols
To ensure objective and reproducible comparisons of herbicide performance, standardized experimental protocols are employed. The following outlines a typical methodology for a field efficacy trial.
Objective: To evaluate the efficacy of a pyridine-based herbicide compared to commercial standards for post-emergent control of a target broadleaf weed in a specific crop or non-crop setting.
Experimental Design:
-
Trial Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.
-
Plot Size: Typically 3 meters by 10 meters.
-
Treatments:
-
Untreated Control (UTC)
-
Pyridine Herbicide (e.g., Aminopyralid) at three rates (low, medium, high)
-
Commercial Standard 1 (e.g., 2,4-D Amine) at a standard labeled rate
-
Commercial Standard 2 (e.g., Dicamba) at a standard labeled rate
-
Commercial Standard 3 (e.g., Glyphosate) at a standard labeled rate
-
-
Application:
-
Herbicides are applied using a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Application timing is determined by the growth stage of the target weed (e.g., actively growing, 10-20 cm in height).
-
Spray volume is typically 100-200 liters per hectare.
-
-
Data Collection:
-
Visual Efficacy Ratings: Weed control is assessed visually at 7, 14, 28, and 56 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete weed death).
-
Weed Biomass: At a predetermined time point (e.g., 56 DAT), weeds from a designated quadrat within each plot are harvested, dried, and weighed to determine biomass reduction.
-
Crop Tolerance (if applicable): Visual assessment of crop injury (phytotoxicity) is conducted at regular intervals after application.
-
Yield (if applicable): The crop is harvested at maturity, and yield is determined for each plot.
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a statistical test such as Tukey's HSD at a significance level of p < 0.05.
Caption: A typical experimental workflow for herbicide efficacy trials.
Mode of Action: Synthetic Auxins
Pyridine-based herbicides, along with phenoxy and benzoic acid herbicides, belong to the Group 4 class of herbicides (HRAC Group O), also known as synthetic auxins. They mimic the plant hormone auxin, leading to a cascade of disruptive physiological events in susceptible broadleaf plants.
-
Binding to Auxin Receptors: The herbicide molecule binds to specific auxin-binding proteins (receptors) in the plant cell nucleus.
-
Gene Expression Disruption: This binding leads to the degradation of transcriptional repressors, causing the over-expression of auxin-responsive genes.
-
Uncontrolled Cell Division and Growth: The over-expression of these genes results in rapid and uncontrolled cell division, elongation, and differentiation, particularly in the vascular tissues.
-
Physiological Disruption: This abnormal growth leads to epinasty (twisting of stems and petioles), disruption of phloem and xylem transport, and ultimately, plant death.
In contrast, glyphosate (Group 9, HRAC Group G) acts by inhibiting the EPSP synthase enzyme, which is crucial for the production of aromatic amino acids. This distinct mode of action makes it a non-selective herbicide.
Caption: Simplified mode of action for pyridine herbicides vs. glyphosate.
A Researcher's Guide to Confirming the Purity of 2,3,5-Trichloropyridin-4-amine by Elemental Analysis
For researchers and professionals in drug development, verifying the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis for confirming the purity of 2,3,5-Trichloropyridin-4-amine against other analytical techniques. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate purity assessment method.
Elemental Analysis for Purity Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements with the theoretically calculated values, the purity of a compound can be assessed. For this compound (Molecular Formula: C₅H₃Cl₃N₂), the theoretical elemental composition provides a benchmark for purity.
Table 1: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Acceptable Experimental Range for >99% Purity (%) |
| Carbon (C) | 30.40 | 30.10 - 30.70 |
| Hydrogen (H) | 1.53 | 1.23 - 1.83 |
| Nitrogen (N) | 14.19 | 13.89 - 14.49 |
| Chlorine (Cl) | 53.88 | 53.58 - 54.18 |
Note: The acceptable experimental range is typically within ±0.3% of the theoretical value for a pure compound.
Comparison with Alternative Purity Determination Methods
While elemental analysis is a valuable tool, other analytical techniques can provide complementary or more detailed information about the purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful methods for identifying and quantifying impurities.
Table 2: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Limitations | Typical Purity Range (%) |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Provides fundamental elemental composition, good for confirming the identity of a pure substance. | Does not identify or quantify specific impurities, requires a relatively pure sample for accurate results. | >98 |
| HPLC | Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase. | High resolution and sensitivity for a wide range of compounds, allows for quantification of impurities.[1][2] | Can be complex to develop methods, may not be suitable for volatile compounds. | 95 - 99.9 |
| GC-MS | Separation of volatile components in a gaseous mobile phase followed by detection and identification by mass spectrometry. | Excellent for volatile impurities, provides structural information for impurity identification.[2][3][4] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | 97 - 99.8 |
| qNMR | Quantification based on the integral of NMR signals relative to a certified internal standard. | Provides a direct and highly accurate measure of purity without the need for a specific reference standard for the analyte.[5][6][7] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. | 98.5 - 99.9+ |
Experimental Protocols
Elemental Analysis Protocol
Objective: To determine the weight percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound to assess its purity.
Instrumentation: CHN Elemental Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).
-
Analysis: The sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂.
-
Detection and Quantification: The gases are separated by a chromatographic column and detected by a thermal conductivity detector. The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.
-
Data Analysis: Compare the experimental percentages of C, H, and N to the theoretical values for this compound. A close correlation (typically within ±0.3%) indicates high purity.
Logical Workflow for Purity Confirmation
The following diagram illustrates the workflow for confirming the purity of this compound, starting from the synthesized product to the final purity assessment.
Caption: Workflow for purity confirmation of this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. usp.org [usp.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3,5-Trichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods relevant for the quantification of 2,3,5-Trichloropyridin-4-amine. Due to the limited availability of direct cross-validation studies for this specific analyte, this document establishes a framework for cross-validation by comparing established methods for the structurally related and extensively studied compound, 3,5,6-trichloro-2-pyridinol (TCP). The principles and methodologies presented here serve as a robust model for developing and validating analytical methods for this compound in various matrices.
The cross-validation of analytical methods is a critical step in ensuring the reliability, consistency, and accuracy of results across different techniques or laboratories.[1] This process is essential during drug development, clinical trials, and quality control to ensure that data is interchangeable and reproducible.[1][2]
Comparative Analysis of Analytical Techniques
The primary methods for the trace-level quantification of chlorinated pyridinols like TCP, and by extension this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on published data for TCP, providing a benchmark for what can be expected for analogous compounds.
Table 1: Performance Comparison of Analytical Methods for the Determination of Trichloropyridinols
| Parameter | GC-MS/MS | LC-MS/MS | Immunoassay |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 µg/kg[3] | 1 - 10 ng/mL[4][5] | 2.96 ng/mL[6] |
| Recovery | 74.8 - 92.3%[3] | 85 - 113%[4][5] | Not explicitly stated |
| Precision (%RSD) | < 12.3%[3] | < 10%[5] | Not explicitly stated |
| Linearity (r²) | ≥ 0.998[3] | > 0.9995[5] | Not explicitly stated |
| Sample Throughput | Lower | High (>100 samples/day)[5] | High |
| Derivatization Required | Yes (e.g., with MTBSTFA)[3][4] | No[5] | No |
| Matrix Effects | Can be significant | Can be minimized with coupled-column techniques[5] | Can diminish efficiency and detectability[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for GC-MS/MS and LC-MS/MS analysis of trichloropyridinols.
Protocol 1: GC-MS/MS Analysis of Trichloropyridinols in Biological Matrices
This protocol is based on the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with GC-MS/MS.[3]
1. Sample Preparation:
- Extract the sample (e.g., duck muscle) with acidified acetonitrile.
- Remove the fat layer by freezing the extract at -20 °C.
- Evaporate the organic layer.
- Derivatize the analytes with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
- Clean up the derivatized extract using a mixture of MgSO4, graphitized carbon black (GCB), and N-propylethylenediamine (PSA).
2. GC-MS/MS Analysis:
- Analyze the final extract by GC-MS/MS.
- Use a suitable capillary column for separation.
- Set the mass spectrometer to operate in negative-ion chemical ionization (NCI) mode for high sensitivity.[4]
- Monitor specific transitions for the analyte and its stable isotope-labeled internal standard.
Protocol 2: LC-MS/MS Analysis of Trichloropyridinols in Biological Matrices
This protocol utilizes coupled-column liquid chromatography for enhanced cleanup and direct analysis.[5]
1. Sample Preparation:
- For serum samples, precipitate proteins with acetonitrile.
- For urine samples, direct injection into the LC system is possible.
2. LC-MS/MS Analysis:
- Inject a small aliquot (e.g., 10 µL) into the coupled-column LC system.
- The first column (e.g., Discovery C18) performs the initial separation.
- An online valve transfers the fraction containing the analyte to a second analytical column (e.g., ABZ+).
- The second column is connected to the electrospray ionization (ESI) source of the tandem mass spectrometer.
- Detect the analyte in negative ion mode using multiple reaction monitoring (MRM).
Visualization of Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of 2,3,5-Trichloropyridin-4-amine: A Comparative Review of Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,3,5-Trichloropyridin-4-amine, a halogenated aminopyridine, represents a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of synthetic strategies for this target molecule, supported by experimental data and detailed protocols to inform methodological selection.
The synthesis of this compound is not extensively documented with a variety of direct, high-yield methods. A critical analysis of available literature suggests a predominant two-step approach: the synthesis of a suitable polychlorinated pyridine precursor followed by a selective amination. This review focuses on the most plausible synthetic pathway, which involves the preparation of 2,3,4,5-tetrachloropyridine and its subsequent regioselective amination at the C-4 position.
Comparison of Synthetic Routes
The primary challenge in synthesizing this compound lies in achieving the desired regioselectivity of the amino group introduction onto a polychlorinated pyridine ring. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The position of substitution is dictated by the electronic environment of the pyridine ring. Theoretical considerations and empirical evidence suggest that the C-4 position of highly chlorinated pyridines is often the most susceptible to nucleophilic attack.
This guide will focus on a key two-stage synthetic strategy:
-
Synthesis of a Polychlorinated Precursor: Preparation of a suitable starting material, such as 2,3,5,6-tetrachloropyridine.
-
Regioselective Amination: Introduction of the amino group at the C-4 position via nucleophilic aromatic substitution.
Due to the limited availability of diverse, well-documented synthetic routes directly leading to this compound, a comprehensive side-by-side comparison of multiple distinct methods with extensive experimental data is challenging. However, we can analyze the key steps involved in the most logical synthetic sequence.
Data Presentation
The following table summarizes quantitative data for a plausible synthetic route to a key precursor, 2,3,5,6-tetrachloropyridine, as detailed in the subsequent experimental protocols. Data for the direct amination of a tetrachloropyridine to the desired product is less available in a comparative format, hence the focus on the precursor synthesis for quantitative comparison.
| Method | Reactants | Molar Ratio (Pyridine:SCl₂) | Solvent | Reaction Time | Temperature | Yield (%) |
| Chlorination of Pyridine | Pyridine, Sulfur dichloride (SCl₂) | 1:2 | Carbon tetrachloride | 6 hours | Reflux (71-80°C) | 71 |
| Pyridine, Sulfur dichloride (SCl₂) | 1:3 | Carbon tetrachloride | 6 hours | Reflux (71-80°C) | 95[1] | |
| Pyridine, Sulfur dichloride (SCl₂) | 1:10 | Carbon tetrachloride | 6 hours | Reflux (71-80°C) | 97[1] |
Experimental Protocols
Method 1: Synthesis of 2,3,5,6-Tetrachloropyridine via Chlorination of Pyridine
This method describes the synthesis of a key precursor for the subsequent amination step.
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and under a nitrogen atmosphere, add 4.0g (50 mmol) of pyridine to 20 ml of carbon tetrachloride.
-
Cool the mixture to 0°C using an ice-brine bath, ensuring the internal temperature remains below 20°C.
-
Slowly add the desired molar equivalent of sulfur dichloride (SCl₂) dissolved in 5 ml of carbon tetrachloride. For a 1:3 molar ratio, 15.5g (150 mmol) of SCl₂ is used.[1]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 71°C). Maintain reflux for 6 hours, during which the reaction temperature may rise to 80°C.[1]
-
After the reaction period, cool the mixture to room temperature.
-
Filter the reaction mixture and collect the filtrate. The yield of 2,3,5,6-tetrachloropyridine in the filtrate can be determined by gas chromatography (GC).
Method 2: Proposed Regioselective Amination of a Tetrachloropyridine (Conceptual Protocol)
Conceptual Procedure:
-
In a sealed pressure vessel, dissolve the tetrachloropyridine precursor in a suitable solvent (e.g., a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent. An excess of the aminating agent is typically used.
-
Heat the mixture to an elevated temperature (e.g., 100-150°C) and monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate this compound.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the proposed synthetic strategy, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
References
Safety Operating Guide
Safe Disposal of 2,3,5-Trichloropyridin-4-amine: A Guide for Laboratory Professionals
For immediate reference, proper disposal of 2,3,5-Trichloropyridin-4-amine, a compound frequently utilized in pharmaceutical research and development, requires adherence to stringent safety protocols due to its hazardous nature. This guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and environmental protection.
Researchers and scientists must handle this compound with care, as it is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] When managing this chemical, it is imperative to use personal protective equipment, including gloves, protective clothing, and eye and face protection.[1] All handling should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2]
Secure Storage Protocols
Proper storage is the first step in safe management. This compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] The storage location should be secure and locked up to prevent unauthorized access.[1]
Step-by-Step Disposal Procedure
While specific regulations may vary by locality, a general procedure for the disposal of aromatic amines like this compound involves chemical degradation. The following protocol is a recommended approach based on established methods for similar compounds.
Experimental Protocol: Degradation of this compound using Potassium Permanganate
This procedure is adapted from general methods for the degradation of aromatic amines.[3]
-
Preparation: In a suitable flask, prepare a solution of the this compound waste in 1.7 N sulfuric acid. The concentration of the amine should not exceed 0.01 mol per 3 liters of the acidic solution.
-
Oxidation: Slowly add a 0.2 M solution of potassium permanganate to the amine solution. For every 0.01 mol of the amine, approximately 1 liter of the potassium permanganate solution will be required.
-
Reaction Time: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete degradation of the aromatic amine.
-
Neutralization of Excess Oxidant: After the reaction period, check for the presence of excess permanganate (indicated by a purple color). If present, slowly add solid sodium hydrogen sulfite until the purple color disappears.
-
Final Disposal: The resulting solution should be neutralized to a pH between 6 and 8 using a suitable base, such as sodium hydroxide. Once neutralized, the solution can be disposed of as aqueous waste in accordance with local and institutional regulations.
Quantitative Data Summary
Currently, there is no specific quantitative data available from the provided search results regarding regulated disposal limits for this compound. Laboratory professionals are advised to consult their institution's environmental health and safety department for guidance on local and national regulations.
| Parameter | Value |
| Regulated Concentration for Disposal | Not specified in search results. Consult local regulations. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,3,5-Trichloropyridin-4-amine
This guide provides immediate safety, handling, and disposal protocols for 2,3,5-Trichloropyridin-4-amine, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe handling of this chemical and to provide clear, actionable steps for its use and disposal.
Hazard Identification and Classification:
This compound is classified as a hazardous substance. According to the Global Harmonized System (GHS), it presents the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Oral, Dermal, Inhalation - Category 4).[1]
-
Skin Irritation: Causes skin irritation (Category 2).[1]
-
Eye Irritation: Causes serious eye irritation (Category 2).[1]
-
Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use and use proper removal technique.[1][2] Lab Coat/Gown: Wear impervious clothing or a lab coat with long sleeves and a closed front.[1][3] Eye Protection: Chemical safety goggles.[2] Respiratory Protection: If dust formation is likely, use a NIOSH-certified N95 or N100 respirator.[4] |
| Handling Solutions | Gloves: Double-gloving with chemical-resistant gloves is recommended.[3] Lab Coat/Gown: Chemical-resistant apron or coveralls over a lab coat.[2] Eye Protection: Chemical safety goggles and a face shield.[2][4] Respiratory Protection: Work in a certified chemical fume hood.[5] |
| Weighing and Dispensing | Gloves: Chemical-resistant gloves.[1] Lab Coat/Gown: Lab coat. Eye Protection: Chemical safety goggles.[2] Engineering Control: Perform in a chemical fume hood or a ventilated balance enclosure.[5] |
| Waste Disposal | Gloves: Chemical-resistant gloves.[1] Lab Coat/Gown: Lab coat. Eye Protection: Chemical safety goggles.[2] |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Store in a locked cabinet or other secure area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1] |
| Accidental Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. Clean the spill area thoroughly.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and containers, should be collected in a sealed, labeled hazardous waste container.
-
Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if permissible by local regulations.[1]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
